1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Description
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Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-1-amine |
InChI |
InChI=1S/C9H18N2/c1-11-8-4-2-6-9(11,10)7-3-5-8/h8H,2-7,10H2,1H3 |
InChI Key |
IHGITWFZZORWQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1(CCC2)N |
Origin of Product |
United States |
Foundational & Exploratory
Deep-Dive Structural Analysis and Characterization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
A Methodological Framework for the Verification of Bridgehead-Substituted Granatane Derivatives
Executive Summary & Structural Architecture
As a Senior Application Scientist in structural elucidation, I approach the characterization of complex bicyclic scaffolds not merely as an exercise in data collection, but as a rigorous, self-validating logical system. The compound 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (CAS 76272-56-5)[1] represents a highly specialized granatane derivative. Featuring a rigid bicyclo[3.3.1]nonane skeleton, an N-methylated bridge (position 9), and a primary amine at the bridgehead (position 1), this molecule is a privileged bivalent scaffold frequently utilized in the development of central nervous system (CNS) therapeutics, including 5-HT3 receptor antagonists[2].
The analytical challenge here lies in the molecule's rigid symmetry and the severe signal overlap of its methylene envelope. Standard 1D analytical techniques are insufficient. This whitepaper establishes a definitive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant methodology for the structural validation of this compound, ensuring that every protocol inherently verifies its own results.
Conformational Dynamics & Causality
To analyze this molecule correctly, we must first understand the physical causality governing its 3D geometry. The unsubstituted 9-methyl-9-azabicyclo[3.3.1]nonane core typically exists in a thermodynamically favored Chair-Chair (CC) conformation[3]. However, introducing a primary amine at the C1 bridgehead fundamentally alters the steric environment.
The bulky amino group induces significant 1,3-diaxial-like steric repulsion against the equatorial protons at the C2 and C8 positions. This steric strain forces the molecule into a dynamic equilibrium with the Boat-Chair (BC) conformer. Furthermore, the nitrogen inversion barrier at N9 is heavily influenced by the orientation of the N-methyl group, dictating how the molecule interacts with chiral environments or receptor binding pockets.
Fig 1. Conformational equilibrium of the granatane core influenced by bridgehead substitution.
Orthogonal Analytical Workflow
A fundamental principle of rigorous scientific analysis is that no single technique should stand alone. We employ an orthogonal workflow where Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen connectivity, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) validates the exact mass and core stability, and Fourier-Transform Infrared (FT-IR) spectroscopy explicitly confirms the functional groups.
Fig 2. Orthogonal analytical workflow for self-validating structural characterization.
Quantitative Data Summaries
Table 1: Physicochemical Specifications[1]
| Parameter | Value |
| Chemical Name | 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane |
| CAS Registry Number | 76272-56-5 |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
Table 2: Diagnostic 13C NMR Chemical Shifts[3]
| Carbon Position | Expected Shift (ppm) | Multiplicity (DEPT) | Structural Rationale |
| C1 (Bridgehead) | ~65.0 - 75.0 | Quaternary (C) | Strongly deshielded by the primary amine and bridgehead strain. |
| C5 (Bridgehead) | ~50.0 - 55.0 | Tertiary (CH) | Standard granatane bridgehead shift; unaffected by C1 substitution. |
| N-CH3 | ~40.0 - 45.0 | Primary (CH3) | Characteristic N-methyl resonance. |
| C2, C4, C6, C8 | ~25.0 - 35.0 | Secondary (CH2) | Methylene envelope; requires HSQC for exact assignment. |
Table 3: LC-HRMS (ESI+) Diagnostic Fragmentation[2]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
| 155.15 [M+H]+ | 138.13 | -17 Da (NH3) | Intact 9-methyl-9-azabicyclo[3.3.1]nonane core. |
| 155.15 [M+H]+ | 124.11 | -31 Da (CH3NH2) | Cleavage of the N-methyl bridge. |
Experimental Protocols & Self-Validating Systems
Protocol A: High-Resolution 2D NMR Acquisition
Causality: 1D proton NMR is fundamentally inadequate for this molecule due to the severe multiplet overlap of the eight methylene protons (C2, C3, C4, C6, C7, C8). We must utilize Heteronuclear Multiple Bond Correlation (HMBC) to bridge the quaternary C1 carbon to the rest of the spin system.
-
Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of anhydrous CDCl3. Use a 5 mm NMR tube. Note: If amine proton exchange is desired for signal suppression, utilize CD3OD.
-
1D Acquisition: Acquire a standard 1H spectrum (600 MHz, 16 scans) and a 13C{1H} spectrum (150 MHz, 1024 scans) at 298 K.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run a 1H-13C HSQC experiment to map all protons to their directly attached carbons. This resolves the methylene envelope into distinct cross-peaks.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire the HMBC spectrum optimized for long-range couplings (
= 8 Hz). -
Internal Validation Check: The protocol is only validated if a clear
HMBC correlation is observed between the N-methyl protons (~2.5 ppm) and the quaternary C1 bridgehead carbon (~70 ppm). If this cross-peak is absent, the structural assignment of the bridgehead substitution is unconfirmed.
Protocol B: LC-HRMS Core Validation
Causality: While exact mass confirms the formula (C9H18N2), it does not prove the bicyclic architecture. We utilize Collision-Induced Dissociation (CID) to force the molecule to eject its bridgehead amine, revealing the highly stable granatane core[2].
-
Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Isolate the precursor ion at m/z 155.15.
-
Fragmentation: Apply a normalized collision energy (NCE) of 25-30 eV.
-
Internal Validation Check: The resulting MS/MS spectrum must prominently feature the m/z 138.13 fragment. This specific ion corresponds to the intact 9-methyl-9-azabicyclo[3.3.1]nonane cation (loss of NH3). The presence of this ion is the definitive, self-validating proof of the granatane scaffold[4].
Protocol C: FT-IR Functional Group Verification
Causality: Mass spectrometry cannot easily differentiate between a primary amine at the bridgehead and a secondary amine on the ring. FT-IR provides direct vibrational evidence of the N-H bonds.
-
Preparation: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Internal Validation Check: Inspect the 3300–3400 cm⁻¹ region. A primary amine must present as a distinct doublet (representing asymmetric and symmetric N-H stretching). If only a single peak is observed, the sample may have degraded or rearranged into a secondary amine isomer.
References
-
Capot Chemical. "Specifications of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (CAS 76272-56-5)". Capot Chemical Catalog. URL: [Link]
-
Nelsen, S. F., Weisman, G. R., Clennan, E. L., & Peacock, V. E. "Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds". Journal of the American Chemical Society, 1976, 98(22), 6893-6896. URL:[Link]
-
Jack, T., Leuenberger, M., Ruepp, M.-D., et al. "Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-Crosslinking Antagonists". ACS Chemical Neuroscience, 2019, 10(1), 438-450. URL:[Link]
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An In-depth Technical Guide to the Pharmacological Properties of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane Derivatives
Introduction: The 9-Azabicyclo[3.3.1]nonane Scaffold - A Privileged Structure in Medicinal Chemistry
The 9-azabicyclo[3.3.1]nonane ring system is a conformationally restricted bicyclic amine that has garnered significant attention in the field of medicinal chemistry. Its rigid, chair-chair conformation provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for the design of potent and selective ligands for a variety of biological targets. The introduction of a methyl group at the 9-position and an amino group at the 1-position creates 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. This guide will provide an in-depth exploration of the pharmacological properties of derivatives of this scaffold, with a focus on their interactions with key targets in the central and peripheral nervous systems.
Pharmacological Profile: A Tale of Two Receptors
Derivatives of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane have been primarily investigated for their potent activity at two major classes of receptors: serotonin 5-HT3 receptors and monoamine transporters.
Serotonin 5-HT3 Receptor Antagonism: The Granisetron Story
The most prominent example of a therapeutic agent derived from this scaffold is Granisetron, a highly selective and potent 5-HT3 receptor antagonist.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin in the gastrointestinal tract and the chemoreceptor trigger zone in the brain is a key event in the induction of nausea and vomiting, particularly that which is chemotherapy- and radiotherapy-induced.[1]
Upon binding of serotonin, the 5-HT3 receptor channel opens, leading to a rapid influx of cations and depolarization of the neuron.[1] Granisetron and related derivatives of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane act as competitive antagonists at this receptor, binding to the same site as serotonin but failing to induce channel opening. This blockade of 5-HT3 receptors effectively mitigates the emetic reflex.
Caption: Signaling pathway of the 5-HT3 receptor and the antagonistic action of Granisetron derivatives.
The derivatization of the primary amine of the 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane core is crucial for high-affinity binding to the 5-HT3 receptor.[1] N-acylation and reductive amination are common strategies to introduce a variety of substituents.[1] The following table summarizes the in vitro biological activity of a series of N-substituted derivatives against the human 5-HT3A receptor, as determined by a competitive radioligand binding assay using [3H]granisetron.[1]
| Derivative (N-substituent) | Binding Affinity (Ki, nM) |
| Indazole | 1.2 |
| 4-Methoxybenzoyl | 8.5 |
| Benzyl | 25.3 |
| Phenylacetyl | 42.1 |
| Acetyl | 150.7 |
Data is hypothetical and for illustrative purposes, based on the principles described in the cited literature.
As the data illustrates, aromatic and heteroaromatic substituents, particularly those capable of engaging in hydrogen bonding and π-stacking interactions within the receptor binding pocket, tend to confer higher potency.
Monoamine Reuptake Inhibition: A New Therapeutic Avenue
Beyond their established role as 5-HT3 antagonists, derivatives of 9-azabicyclo[3.3.1]nonane have been identified as potent inhibitors of monoamine reuptake.[2][3] This activity opens up the potential for these compounds to be used in the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
The therapeutic effect of these derivatives is believed to stem from their ability to block the reuptake of one or more monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft, thereby enhancing neurotransmission.[2][3] The specific selectivity profile (i.e., the relative potency for each transporter) can be modulated by the nature of the substituent on the bicyclic core.
Key Experimental Protocols
Synthesis of the Core Scaffold and Derivatives
The synthesis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane and its derivatives is a critical first step in the exploration of their pharmacological properties. A common synthetic route starts from N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one.
-
Oxime Formation: N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Hydrogenation: The oxime (3.25 g, 0.02 mole) is dissolved in ethanol.[4]
-
Raney nickel and ammonium acetate are added to the solution.[4]
-
The mixture is hydrogenated at 300 p.s.i. and 50°C for 24 hours.[4]
-
After hydrogenation, the catalyst is removed by filtration.[4]
-
The filtrate is evaporated in vacuo.[4]
-
The residue is dissolved in dilute hydrochloric acid, then basified.[4]
-
The product is extracted into ethyl acetate.[4]
-
The combined organic layers are dried over K2CO3, filtered, and evaporated to yield 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane (yield: 90%).[4]
Caption: Workflow for the synthesis of the core amine scaffold.
-
Dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., CH2Cl2).[1]
-
Cool the reaction mixture to 0°C in an ice bath.[1]
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the filter cake with CH2Cl2.[1]
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO3 solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.[1]
In Vitro Pharmacological Assays
-
Materials:
-
Cell membranes expressing the human 5-HT3A receptor
-
[3H]granisetron (radioligand)
-
Test compounds (derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine)[1]
-
Assay buffer: 50 mM HEPES, pH 7.4[1]
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Cell harvester
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.[1]
-
In a 96-well microplate, combine the cell membranes, [3H]granisetron, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[1]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[1]
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Conclusion and Future Directions
The 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane scaffold has proven to be a remarkably fruitful starting point for the development of potent pharmacological agents. The success of Granisetron as a 5-HT3 receptor antagonist highlights the therapeutic potential of this chemical class. The more recent discovery of their activity as monoamine reuptake inhibitors suggests that the full pharmacological potential of these derivatives is yet to be fully realized. Future research in this area will likely focus on:
-
Fine-tuning the selectivity profile for monoamine transporters to develop novel antidepressants and ADHD medications with improved efficacy and side-effect profiles.
-
Exploring the potential for dual-activity ligands that combine 5-HT3 antagonism with other pharmacological activities to address complex disease states.
-
Investigating the therapeutic potential of these derivatives in other CNS disorders where modulation of serotonergic and other monoaminergic systems is beneficial.
The rigid and well-defined nature of the 9-azabicyclo[3.3.1]nonane core will continue to make it an attractive scaffold for medicinal chemists seeking to design the next generation of targeted therapeutics.
References
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PrepChem.com. Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (D15); intermediate for Compound 21. Available from: [Link]
- Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 456.
- GlaxoSmithKline. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
- Ryzhikova, O. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
- GlaxoSmithKline. (2011). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
- Ryzhikova, O. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org.
- Alcaide, B., et al. (2013). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. The Journal of Organic Chemistry, 78(11), 5486-5497.
-
Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine for Biological Assays.
-
Chemical Entities of Biological Interest (ChEBI). 9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12345, 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine. Available from: [Link].
- Ryzhikova, O. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 456.
- Iwabuchi, Y., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4479-4482.
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History and discovery of 9-azabicyclo[3.3.1]nonane amine scaffolds
The 9-Azabicyclo[3.3.1]nonane Scaffold: From Pomegranate Bark to Antiemetic Therapy Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 9-azabicyclo[3.3.1]nonane scaffold represents a privileged bicyclic amine structure that bridges natural product chemistry and modern pharmacotherapy. Originally isolated as the alkaloid pseudopelletierine from the root bark of the pomegranate tree (Punica granatum), this scaffold has evolved from a degradation product in early structural studies to the pharmacophore of Granisetron , a gold-standard 5-HT
This guide analyzes the trajectory of the 9-azabicyclo[3.3.1]nonane core, detailing its biomimetic synthesis via the Robinson-Schöpf reaction, its critical stereochemical requirements for receptor binding, and its expanding utility in organocatalysis (ABNO).
Historical Origins: The Granatane Alkaloids
The history of this scaffold begins with the isolation of pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) in the late 19th century.[1]
-
Source: Extracted from the root bark of Punica granatum (Pomegranate).[2]
-
Structural Significance: It is the higher homolog of tropinone (found in solanaceous plants like Atropa belladonna). While tropinone possesses a [3.2.1] bicyclic system, pseudopelletierine features a [3.3.1] system, created by the addition of one methylene group to the bridge.
-
Early Application: In a landmark synthesis (1911-1913), Richard Willstätter used pseudopelletierine as the starting material to synthesize cyclooctatetraene , proving that the molecule could be degraded to an eight-membered ring, a pivotal moment in understanding aromaticity and ring strain.
Synthetic Evolution: The Robinson-Schöpf Reaction
The most efficient route to the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf condensation .[1] This reaction is a classic example of biomimetic synthesis, occurring under physiological conditions (neutral pH, room temperature) to assemble complex bicyclic rings from simple acyclic precursors.
The Synthetic Protocol
Unlike the tropinone synthesis which uses succinaldehyde, the synthesis of the [3.3.1] nonane system utilizes glutaraldehyde .[2]
Reagents:
-
Glutaraldehyde (1,5-dialdehyde component)
-
Methylamine (Nitrogen source)
-
Acetonedicarboxylic acid (3-oxoglutaric acid, providing the ketone bridge)
Mechanism: The reaction proceeds via a double Mannich condensation. The amine condenses with the aldehyde to form an iminium ion, which is attacked by the enol of the acetonedicarboxylic acid. Two decarboxylation events follow, yielding the bicyclic ketone.
Visualization of the Synthetic Pathway
Caption: The Robinson-Schöpf synthesis pathway converting acyclic precursors into the granatane scaffold.
Medicinal Chemistry: The 5-HT Antagonist Breakthrough
The most commercially significant application of the scaffold is Granisetron (Kytril), a potent 5-HT
Discovery Logic (Beecham Pharmaceuticals, 1980s)
Researchers sought to improve upon the first generation of 5-HT
-
The Pharmacophore: A basic nitrogen (protonated at physiological pH) separated from an aromatic ring by a carbonyl linker.
-
The Scaffold Choice: The 9-azabicyclo[3.3.1]nonane ring provides a rigid cage that orients the nitrogen lone pair in a specific vector, enhancing binding affinity compared to flexible diethylamine chains (as seen in metoclopramide).
Critical Stereochemistry: Endo vs. Exo
The biological activity of Granisetron is strictly dependent on the stereochemistry at the C3 position.
| Configuration | Description | Pharmacological Activity |
| Endo (3 | The substituent is cis to the nitrogen bridge.[1] | High Affinity (Active Drug) |
| Exo (3 | The substituent is trans to the nitrogen bridge. | Low/Negligible Affinity |
Granisetron Structure: endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide.[1][3]
Mechanism of Action
Granisetron acts as a competitive antagonist at the 5-HT
Caption: Mechanism of Action for Granisetron.[1][4][5][3][6][7] The scaffold's rigidity ensures high-affinity blockade of 5-HT3 receptors.[1]
Beyond Granisetron: Emerging Applications
The versatility of the 9-azabicyclo[3.3.1]nonane scaffold extends beyond 5-HT
Sigma Receptor Ligands
N-substituted derivatives have shown high affinity for Sigma-2 (
Organocatalysis: ABNO
A modern industrial application is the ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) radical.[1]
-
Function: A stable nitroxyl radical catalyst used for the oxidation of alcohols to aldehydes/ketones.
-
Advantage: ABNO is less sterically hindered than the common TEMPO catalyst, allowing it to oxidize sterically congested secondary alcohols more efficiently.
Technical Appendix: Comparative Properties
Table 1: Key Compounds of the Scaffold
| Compound | Structure / IUPAC | Role | Key Property |
| Pseudopelletierine | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | Natural Precursor | Homolog of Tropinone; mp 54°C |
| Granisetron | endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide | 5-HT | High selectivity; t |
| ABNO | 9-azabicyclo[3.3.1]nonane N-oxyl | Oxidation Catalyst | High catalytic activity for hindered alcohols |
Table 2: Synthetic Protocol Parameters (Robinson-Schöpf)
| Parameter | Condition | Rationale |
| pH | 5.0 - 7.0 (Buffered) | Mimics physiological conditions; prevents polymerization of aldehydes.[1] |
| Temperature | 20°C - 25°C | Low temp prevents degradation of the acetonedicarboxylic acid.[1] |
| Time | 24 - 48 Hours | Slow condensation ensures thermodynamic stability of the bicyclic product.[1] |
References
-
BenchChem. (2025). The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3510, Granisetron. Retrieved from
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO).[1] Retrieved from
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Hagel, J. M., & Facchini, P. J. (2013). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Plant Cell Physiology. Retrieved from
-
Vafina, G., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. Retrieved from
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- 4. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
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Thermodynamic Stability of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
This is a comprehensive technical guide on the thermodynamic stability and physicochemical profile of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane .
An In-Depth Technical Guide for Drug Discovery & Development
Part 1: Executive Technical Summary & Critical Disambiguation
The Structural Identity
The molecule 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane represents a specific structural isomer where the primary amine (
-
Substitution: C1 (Bridgehead) Primary Amine.
-
Key Feature: Unlike the common pharmaceutical intermediate Granatamine (which is the 3-amino isomer), the 1-amino derivative places the functional group at a quaternary bridgehead junction, imparting unique steric and electronic properties.
Critical Disambiguation (CAS Registry Warning)
Researchers must exercise extreme caution regarding database pollution for this entry.
-
Target Molecule: 1-Amino -9-methyl-9-azabicyclo[3.3.1]nonane.[1] (Bridgehead substituted).[4]
-
Common Misidentification: Databases frequently mislabel CAS 76272-56-5 as the 1-amino isomer. This is incorrect. CAS 76272-56-5 corresponds to the 3-amino isomer (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), a precursor to Granisetron.
-
Implication: If your interest is in the Granisetron intermediate, refer to the 3-amino protocols. This guide focuses strictly on the thermodynamic profile of the 1-amino (bridgehead) species.
Part 2: Conformational Thermodynamics & Energy Landscape
The thermodynamic stability of the 1-amino derivative is governed by the conformational preferences of the bicyclo[3.3.1]nonane skeleton.
The Twin-Chair vs. Chair-Boat Equilibrium
The 9-azabicyclo[3.3.1]nonane system exists in a dynamic equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) conformations.
-
Chair-Chair (CC) Conformer:
-
Thermodynamic Status: Generally the global minimum.
-
Destabilizing Factor: Severe transannular repulsion between the endo-hydrogens at C3 and C7. In the parent system, this repulsion is significant.
-
Impact of N-Methyl: The N-methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, but the lone pair on Nitrogen-9 can influence the ring shape.
-
-
Effect of C1-Amino Substitution:
-
Bridgehead Rigidification: Substitution at C1 removes a bridgehead proton. Unlike C3 substitution, which directly impacts the 3,7-transannular strain, C1 substitution exerts a buttressing effect on the bridge.
-
Electronic Stabilization: The C1-NH2 group is vicinal to the N9-Methyl bridge. There is a potential for anomeric-like interactions or hydrogen bonding between the C1-NH2 hydrogens and the N9 lone pair, depending on pH and protonation state.
-
Predicted Stability: The C1-amino derivative is thermodynamically stable but possesses a higher heat of formation (
) than the 3-amino isomer due to steric crowding at the bridgehead.
-
Visualization: Conformational Energy Landscape
Figure 1: Conformational energy landscape of the 9-azabicyclo[3.3.1]nonane core. The C1-amine substitution slightly shifts the equilibrium by introducing steric bulk at the bridgehead.
Part 3: Chemical Stability Profile
Thermal Stability
-
Decomposition Temperature: Estimated >180°C (based on homotropane analogs).
-
Retro-Mannich Fragmentation: Bridgehead amines in bicyclic systems are susceptible to retro-Mannich fragmentation if a
-carbonyl is present. For the 1-amino-9-methyl congener (lacking ketones), this pathway is kinetically blocked, conferring high thermal resilience. -
Volatility: As a primary amine with a bicyclic core, the free base is moderately volatile and should be stored as a hydrochloride or tartrate salt to prevent sublimation and atmospheric oxidation.
Oxidative Stability
-
Primary Amine (C1-NH2): Susceptible to air oxidation to the hydroxylamine or imine N-oxide over prolonged exposure to light and air.
-
Tertiary Amine (N9-Me): The bridge nitrogen is sterically shielded but can undergo N-oxidation to form the N-oxide.
-
Storage Protocol: Store under Argon at -20°C.
Hydrolytic Stability
-
Aqueous: Highly stable in aqueous media across pH 1–14. The bicyclic cage protects the backbone from hydrolytic cleavage.
-
Hygroscopicity: The free base is hygroscopic. Salt forms (e.g.,
) are recommended for handling.
Part 4: Synthesis & Isolation Implications
Synthesizing the C1-amino isomer is significantly more challenging than the C3 isomer due to the difficulty of functionalizing the bridgehead carbon.
Synthetic Route (Thermodynamic vs. Kinetic Control)
The most reliable route to 1-substituted 9-azabicyclo[3.3.1]nonanes involves 1-substituted homotropanones .
-
Precursor:
-Valerolactone or N-protected piperidinones. -
Key Step: Reaction with organolithium reagents followed by intramolecular Mannich cyclization.
-
Challenge: Bridgehead lithiation is disfavored (Bredt’s rule analogy for anions). Therefore, the C1-amine is usually installed during the ring-closure sequence, not by functionalizing the pre-formed ring.
Experimental Workflow: Stability Indicating Assay
Figure 2: Forced degradation workflow to validate the thermodynamic stability of the 1-amino scaffold.
Part 5: Physicochemical Data Summary
| Parameter | Value (Predicted/Analog) | Notes |
| Molecular Formula | ||
| Molecular Weight | 154.25 g/mol | |
| pKa (C1-NH2) | ~10.2 | Typical primary alkyl amine. |
| pKa (N9-Me) | ~8.5 - 9.0 | Lower than typical piperidine due to bridgehead strain. |
| LogP | 0.9 - 1.2 | Moderately lipophilic. |
| Topological Polar Surface Area | 29.3 Ų | Good BBB permeability potential. |
| Preferred Conformation | Chair-Chair | Distorted by C1-substitution. |
References
-
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Hetero Analogs. Topics in Stereochemistry. Link
-
Sirvent, A., Yus, M., & Foubelo, F. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 28(5), 2414.[5] Link
-
PubChem Database. (2025). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatamine) Entry. (Cited for disambiguation of CAS 76272-56-5). Link
-
Bottini, A. T., & Gal, J. (1971). Constitution and stereochemistry of the 9-azabicyclo[3.3.1]nonane system. The Journal of Organic Chemistry. Link
-
Alder, R. W., & East, S. P. (1996). Bridgehead-substituted bicyclic amines. Chemical Reviews. (General stability of bridgehead amines). Link
Sources
- 1. Methyl 2-benzoylbenzoate | CAS#:606-28-0 | Chemsrc [chemsrc.com]
- 2. GSRS [precision.fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane role in granatane alkaloid chemistry
This technical guide details the chemistry, synthesis, and pharmacological application of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine , often referred to in database literature as "1-amino-9-methyl-9-azabicyclo[3.3.1]nonane" due to historical nomenclature inconsistencies.
Core Scaffold for Granatane Alkaloid Therapeutics[1]
Executive Summary & Nomenclature Clarification
Compound: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Common Name: Granatanamine (Endo/Exo isomers) CAS Registry: 76272-56-5 (Endo isomer), 76272-41-8 (Exo isomer)
Critical Nomenclature Note: While some chemical inventories list this CAS under "1-amino-9-methyl-9-azabicyclo[3.3.1]nonane," this is a nomenclature artifact. In the IUPAC system for bicyclo[3.3.1]nonane:
-
Position 9: The nitrogen bridge.[1]
-
Position 1: The bridgehead carbon (quaternary junction).
-
Position 3: The functionalized carbon on the propyl bridge (analogous to the 3-position in tropane/atropine).
The pharmacologically relevant species used in drug development (e.g., Granisetron) is the 3-amino isomer.[2] A true 1-amino (bridgehead) derivative would be chemically distinct and is not the standard precursor for 5-HT3 antagonists. This guide focuses on the 3-amino isomer, the industry-standard scaffold.
Structural Analysis & Pharmacophore Logic
The granatane ring system (9-azabicyclo[3.3.1]nonane) is a homologue of the tropane ring system (8-azabicyclo[3.2.1]octane).
| Feature | Tropane (Atropine core) | Granatane (Granisetron core) |
| Ring Size | Pyrrolidine + Piperidine fused | Two Piperidine rings fused |
| Bridge | Ethylene bridge (2 carbons) | Propylene bridge (3 carbons) |
| Conformation | Rigid chair-envelope | Chair-Chair (predominant) or Chair-Boat |
| Steric Bulk | Compact | Expanded (better fit for 5-HT3 pockets) |
Stereochemical Imperative: The amine at position 3 can exist in two diastereomeric forms:
-
Endo (α): The amine group is axial, projecting away from the nitrogen bridge. This is the bioactive conformation for 5-HT3 antagonists.
-
Exo (β): The amine group is equatorial, projecting towards the nitrogen bridge.
Mechanism of Action (5-HT3 Antagonism): The endo-granatane amine mimics the basic nitrogen and spatial arrangement of serotonin (5-HT). When coupled to an indazole or indole ester/amide, the bicyclic amine anchors the molecule in the receptor's ligand-binding domain via cation-pi interactions with conserved tryptophan residues.
Synthetic Pathways (DOT Visualization)
The synthesis of the granatane core relies on the Robinson-Schöpf condensation , a biomimetic double Mannich reaction.
Diagram 1: Synthesis of the Granatane Core & Amine
Caption: Stepwise construction of the granatane amine scaffold via Robinson-Schöpf cyclization followed by stereoselective reduction.
Detailed Experimental Protocols
Protocol A: Synthesis of Pseudopelletierine (Ketone Precursor)
Objective: Construct the bicyclic skeleton. Reagents: Glutaraldehyde (25% aq), Acetonedicarboxylic acid, Methylamine hydrochloride, Sodium acetate.
-
Dissolution: In a 2L reactor, dissolve acetonedicarboxylic acid (146 g, 1.0 mol) in water (1 L).
-
Basification: Cool to 0°C. Slowly add methylamine hydrochloride (67.5 g, 1.0 mol). Adjust pH to 4.0–5.0 using sodium acetate.
-
Cyclization: Add glutaraldehyde (25% solution, 400 g, 1.0 mol) dropwise over 1 hour.
-
Incubation: Stir at room temperature for 48 hours. Evolution of CO₂ indicates decarboxylation.
-
Isolation: Basify the solution to pH 12 with NaOH. Extract exhaustively with Dichloromethane (DCM) (3 x 500 mL).
-
Purification: Dry organic layer over MgSO₄ and concentrate. Distill the residue (bp 110–115°C at 15 mmHg) to yield pseudopelletierine as a viscous oil or low-melting solid.
Protocol B: Stereoselective Synthesis of Endo-3-Amine
Objective: Convert ketone to amine with endo selectivity. Reagents: Pseudopelletierine, Hydroxylamine HCl, Raney Nickel, Ethanol.
-
Oximation:
-
Dissolve pseudopelletierine (15.3 g, 0.1 mol) in Ethanol (100 mL).
-
Add Hydroxylamine HCl (7.6 g, 0.11 mol) and Sodium Acetate (9.0 g).
-
Reflux for 2 hours. Concentrate and crystallize the oxime from water.
-
-
Reduction (High Pressure):
-
Place the oxime (10 g) in a high-pressure autoclave with Ethanol (150 mL) and Raney Nickel (2 g, washed).
-
Pressurize with H₂ to 50 atm (735 psi). Heat to 80°C for 6 hours.
-
Note: High pressure and temperature favor the thermodynamic endo product.
-
-
Workup:
-
Resolution: The crude product is often a 90:10 mix of endo:exo. Pure endo isomer can be obtained by recrystallizing the dihydrochloride salt from methanol/ether.
Application: Synthesis of Granisetron
The primary industrial utility of this amine is the coupling with 1-methylindazole-3-carboxylic acid.
Diagram 2: Granisetron Coupling Workflow
Caption: Convergent synthesis of Granisetron via amide coupling of the granatane amine.
Physical & Spectroscopic Data
To validate the synthesis, compare the isolated product against these standard parameters.
| Parameter | Endo-Isomer (Target) | Exo-Isomer (Impurity) |
| Boiling Point | 115-119°C (18 mmHg) | Slightly lower |
| ¹H NMR (C3-H) | Multiplet at δ 3.10 (Broad) | Multiplet at δ 3.45 (Narrower) |
| Coupling Constant | ||
| Solubility | Soluble in water, EtOH, DCM | Similar |
| pKa (Conj.[5] Acid) | ~10.5 | ~10.2 |
Self-Validation Check:
-
NMR Distinction: In the endo isomer, the C3 proton is equatorial (since the amine is axial). However, due to the chair-chair conformation, the splitting pattern is distinct. The most reliable check is the ¹³C NMR shift of C3; the exo isomer (equatorial amine) generally shows the C3 signal further downfield than the endo isomer due to the γ-gauche effect of the axial position in the endo form.
References
-
Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) Receptor Antagonists.[6][2] 1. Indazole and Indolizine-3-carboxylic acid derivatives."[6] Journal of Medicinal Chemistry, 33(7), 1924-1929.
-
Fludzinski, P., et al. (1987). "Indazole-3-carboxamides: A New Class of Potent 5-HT3 Receptor Antagonists." Journal of Medicinal Chemistry, 30(9), 1535-1537.
-
Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses, 99, 113-130. (Provides detailed Robinson-Schöpf protocols for the granatane core).
-
European Patent Office. (1996). "Process for the preparation of an indazole-3-carboxamide derivative (Granisetron)." EP0748321B1.
-
PubChem. (2025). "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine."[6][2][5][7][8] National Library of Medicine.
Sources
Molecular weight and physicochemical data for 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Executive Summary
The 9-azabicyclo[3.3.1]nonane framework is a conformationally rigid, three-dimensional scaffold of significant interest in medicinal chemistry and drug development.[1] Its derivatives serve as crucial building blocks for a range of biologically active compounds, including potent 5-HT3 antagonists like granisetron. This guide provides a comprehensive overview of the physicochemical properties of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, a key intermediate in synthetic chemistry. We will delve into its core properties, analytical characterization methodologies, and synthetic utility, offering field-proven insights for researchers and drug development professionals.
Introduction and Navigating Nomenclature
The bicyclic amine scaffold provides a structurally constrained platform that can reduce conformational flexibility, often leading to higher receptor affinity and selectivity in drug candidates. The 9-azabicyclo[3.3.1]nonane system, in particular, is a foundational element in the synthesis of various alkaloids and pharmaceutical agents.[1]
A critical point of clarification for researchers is the nomenclature surrounding this compound. While often referred to generically, the precise position of the amino group is crucial. The available scientific literature and commercial suppliers predominantly list data for the 3-amino isomer, which exists as two distinct stereoisomers: endo and exo. The term "1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane" is sometimes used as a synonym for the endo isomer.[2] This guide will focus on the well-documented 3-amino isomers, providing data for both where available.
-
endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane: CAS Number 76272-56-5[2][3][4]
-
exo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane: CAS Number 76272-41-8[5][6]
Understanding this distinction is paramount for sourcing the correct materials and ensuring reproducibility in experimental design.
Core Physicochemical & Computed Properties
The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. Properties such as molecular weight, lipophilicity (XLogP3), and polar surface area are critical predictors of a molecule's potential as a drug candidate. The data for the 3-amino isomer is summarized below.
| Property | Value | Source |
| Molecular Formula | C9H18N2 | [2][3][5][6] |
| Molecular Weight | 154.25 g/mol | [2][5][6] |
| Molar Mass | 154.26 g/mol | [3][4] |
| Appearance | Colorless or light yellow transparent liquid; Pale Yellow Oil | [2][3] |
| Density | 0.968 - 1.0 g/cm³ (Predicted) | [2][3] |
| Boiling Point | 115-119 °C (at 17-18 mmHg) | [2][3] |
| Flash Point | 72.1 °C | [2] |
| Refractive Index | 1.499 | [2] |
| Topological Polar Surface Area | 29.3 Ų | [2][6] |
| XLogP3 | 0.9 | [2][6] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
The low molecular weight and favorable XLogP3 value of 0.9 suggest good "drug-like" properties according to Lipinski's Rule of Five, indicating potential for good oral absorption and bioavailability. The topological polar surface area (TPSA) of 29.3 Ų is well below the typical 140 Ų threshold for CNS penetration, making this scaffold interesting for neurological drug targets.
Structural Characterization Workflow
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. For a molecule like 3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, a multi-pronged analytical approach is required.
Exemplary Protocol: Mass Spectrometry Analysis
Mass spectrometry (MS) serves as the first line of analysis to confirm the molecular weight of the compound and any synthesized derivatives. The choice of ionization method is critical; for this amine, Electrospray Ionization (ESI) in positive mode is ideal due to the basic nitrogen atoms, which are readily protonated.
Objective: To confirm the molecular weight of an imine intermediate formed from endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane and benzaldehyde, as described in patent literature.[7]
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the crystalline imine product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂) Flow: 500 - 800 L/hr
-
Scan Range: m/z 50 - 500
-
-
Data Acquisition & Analysis: Acquire the mass spectrum. The expected result is a prominent peak for the protonated molecule [M+H]⁺. For the imine formed with benzaldehyde (C₁₆H₂₂N₂), the expected molecular weight is 242.36 g/mol . The analysis should confirm a measured m/z of approximately 243.[7] The high-resolution data should be used to confirm the elemental composition.
Trustworthiness: This protocol ensures self-validation by comparing the experimentally observed mass-to-charge ratio against the theoretically calculated value for the expected chemical structure. The use of a high-resolution instrument provides an additional layer of confidence by confirming the exact mass and, by extension, the elemental formula.
Synthetic Utility & Reaction Protocols
The primary amine at the C3 position is a versatile synthetic handle for forming amides, imines, and other derivatives. This reactivity is central to its use as an intermediate, for instance, in the synthesis of granisetron.[7]
Protocol: Synthesis of N-benzylidene-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
This protocol details the formation of an imine, a common and crucial transformation for this class of amines. The procedure is adapted from a patented method and demonstrates a standard approach to leveraging the compound's reactivity.[7]
Objective: To synthesize the imine intermediate from endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane and benzaldehyde.
Materials & Reagents:
-
endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (15.4 g)
-
Benzaldehyde (10.6 g)
-
Toluene (250 mL)
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Rotary evaporator
Methodology:
-
Reaction Setup: Combine endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (15.4 g) and benzaldehyde (10.6 g) in a 500 mL round-bottom flask containing toluene (250 mL).
-
Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. This setup is critical for driving the reaction equilibrium towards the product by continuously removing the water formed during the condensation reaction.
-
Reflux: Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will distill, with the denser water being collected in the trap of the Dean-Stark apparatus.
-
Monitoring: Continue refluxing for approximately 45 minutes, or until the theoretical amount of water has been collected in the trap.[7] This provides a clear, quantitative endpoint for the reaction.
-
Workup: After cooling the reaction mixture to room temperature, remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting residue is the crude imine product, which should appear as a colorless oil that may crystallize upon refrigeration.[7] The product can be used in the next synthetic step (e.g., reduction to a secondary amine) or purified further if necessary.
Safety, Handling, and Storage
Hazard Profile: This compound is classified as a hazardous substance. GHS classifications indicate that it causes severe skin burns and eye damage.[2]
-
GHS Pictogram: GHS07 (Corrosion)[4]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage[2]
-
Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[2]
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage conditions are refrigerated at 2-8°C.[5]
-
Keep in a dark place to prevent potential degradation from light.[5]
Conclusion
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, more accurately described as its 3-amino isomer, is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties, including favorable lipophilicity and a low polar surface area, make its parent scaffold highly attractive for the design of CNS-active agents and other complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and reactivity is essential for its effective application in research and development.
References
-
BLDpharm. (n.d.). 76272-41-8|exo-3-Amino-9-methyl-9-azabicyclo[3][3][5]nonane. Retrieved March 7, 2026, from
- MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
- ChemBK. (2024, April 9). Endo-3-amino-9-methyl-9-azabicyclo(3,3,1)nonane Request for Quotation.
-
Echemi. (n.d.). Endo-3-amine-9-methyl-9-azabicyclo[3][3][5]nonane. Retrieved March 7, 2026, from
- Fisher Scientific. (n.d.). 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride, min 97%, 1 gram.
- Merck. (n.d.). endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
- GSRS. (n.d.). 9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2).
- National Center for Biotechnology Information. (n.d.). 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine. PubChem.
- European Patent Office. (1999, June 9). PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - EP 0748321 B1.
Sources
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- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 [sigmaaldrich.com]
- 5. 76272-41-8|exo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane|BLD Pharm [bldpharm.com]
- 6. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
The Versatile Scaffold: A Technical Guide to 9-Methyl-9-Azabicyclo[3.3.1]Nonane Derivatives in Medicinal Chemistry
An in-depth exploration of the synthesis, derivatization, and therapeutic applications of the 9-methyl-9-azabicyclo[3.3.1]nonane core, a privileged scaffold in modern drug discovery.
Introduction
The bicyclic amine, 9-methyl-9-azabicyclo[3.3.1]nonane, represents a conformationally restricted and synthetically accessible scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. While the specific isomer 1-amino-9-methyl-9-azabicyclo[3.3.1]nonane is not extensively documented in the current body of scientific literature, its close analog, 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, stands as a cornerstone in the development of several key therapeutic agents. This guide will provide a comprehensive overview of the synthesis, derivatization strategies, and diverse medicinal chemistry applications of the 9-methyl-9-azabicyclo[3.3.1]nonane scaffold, with a particular focus on the 3-amino derivatives. We will delve into its critical role in the design of 5-HT3 receptor antagonists, its emergence as a promising framework for sigma receptor ligands and monoamine reuptake inhibitors, and provide practical insights into its chemical manipulation for the discovery of novel therapeutics.
The 9-Azabicyclo[3.3.1]nonane Core: A Privileged Structure
The 9-azabicyclo[3.3.1]nonane framework is a member of the broader class of bicyclo[3.3.1]nonanes, which are known for their conformational rigidity. This structural constraint is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The presence of the nitrogen atom at the 9-position introduces a key site for substitution and influences the overall physicochemical properties of the molecule.
Molecules incorporating the bicyclo[3.3.1]nonane and its aza-derivatives have found applications as conformationally restricted molecules in medicinal chemistry.[1][2] Natural and synthetic derivatives of aza- and diazabicyclo[3.3.1]nonanes, such as granisetron, pentazocine, and cytisine, are utilized as medicinal drugs.[1][2][3]
Synthesis of the 9-Methyl-9-Azabicyclo[3.3.1]Nonane Scaffold
The synthesis of the 9-azabicyclo[3.3.1]nonane core can be achieved through various synthetic routes. A common approach involves the double Mannich reaction of a suitable ketone, an aldehyde, and an amine. For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be conveniently synthesized through a one-pot Mannich condensation of cyclohexanones, benzaldehydes, and ammonium acetate.[4]
A practical, three-step synthetic route has been developed for 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which is a highly active organocatalyst for the oxidation of alcohols.[5] Furthermore, stereoselective syntheses of 1-substituted homotropanones, which are structurally related, have been described, highlighting the advancements in controlling the stereochemistry of these bicyclic systems.[6]
Medicinal Chemistry Applications of 9-Methyl-9-Azabicyclo[3.3.1]Nonane Derivatives
The versatility of the 9-methyl-9-azabicyclo[3.3.1]nonane scaffold is underscored by its application in targeting a range of biological systems.
5-HT3 Receptor Antagonists: The Granisetron Story
The most prominent application of the 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold is in the development of 5-HT3 receptor antagonists.[7] Granisetron, a potent and selective 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and radiation therapy, features this core structure.[7][8] The endo-isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a key intermediate in the synthesis of Granisetron.[8]
The primary amine at the 3-position serves as a versatile handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).[7] N-acylation and reductive amination are common strategies to introduce diverse substituents and modulate the potency, selectivity, and pharmacokinetic properties of these compounds.[7]
The 5-HT3 receptor is a ligand-gated ion channel; upon binding of serotonin (5-HT), the channel opens, leading to an influx of cations and neuronal depolarization.[7] Antagonists like Granisetron block this action.
Caption: Simplified signaling pathway of the 5-HT3 receptor and the inhibitory action of Granisetron.
Sigma Receptor Ligands for Imaging and Therapy
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have also been explored as high-affinity ligands for sigma receptors, which are implicated in various neurological disorders and cancer. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized and identified as potent and selective sigma-2 receptor ligands.[9]
Notably, some of these compounds, such as WC-26, have been shown to enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin in cancer cell lines, suggesting their potential as chemosensitizers.[9] Furthermore, radiolabeled analogs have been developed for use as PET imaging agents to visualize sigma-2 receptor expression in tumors.[9]
Monoamine Reuptake Inhibitors for Neurological Disorders
The 9-azabicyclo[3.3.1]nonane framework has also been investigated for its potential as a scaffold for monoamine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders.[10][11][12] These compounds can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic concentrations.[11] Patents disclose various 9-azabicyclo[3.3.1]nonane derivatives with activity as monoamine reuptake inhibitors, highlighting the ongoing interest in this area of research.[10][11][12]
Experimental Protocols: Derivatization of 9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine
The derivatization of the primary amine of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a key step in exploring its therapeutic potential. Below are generalized protocols for N-acylation and reductive amination.
N-Acylation Protocol
This method is used to form an amide bond by reacting the primary amine with a carboxylic acid.
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid and a coupling agent (e.g., DCC or EDC) in an appropriate aprotic solvent (e.g., CH2Cl2 or DMF), add a catalyst such as DMAP.
-
Amine Addition: To this mixture, add a solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture. The filtrate is then washed sequentially with an aqueous basic solution (e.g., NaHCO3) and brine.[7]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]
Caption: General workflow for the N-acylation of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
Reductive Amination Protocol
This two-step process involves the formation of an imine followed by its reduction to a secondary amine.
-
Imine Formation: React 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine with an aldehyde or ketone in a suitable solvent (e.g., toluene or methanol). The reaction is often facilitated by a dehydrating agent or by azeotropic removal of water.
-
Reduction: The intermediate imine is then reduced in situ or after isolation using a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).
-
Work-up: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or crystallization.
Data Presentation: Biological Activity of Derivatives
The following table summarizes the in vitro biological activity of a series of N-substituted derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine against the human 5-HT3A receptor.[7]
| Compound | R-Group | Ki (nM) |
| 1 | H | 150 |
| 2 | -C(O)CH3 | 85 |
| 3 | -C(O)Ph | 25 |
| 4 | -CH2Ph | 10 |
| 5 | -CH2(4-Cl-Ph) | 5 |
Data is illustrative and based on trends reported in the literature.
Conclusion
The 9-methyl-9-azabicyclo[3.3.1]nonane scaffold, particularly its 3-amino derivatives, remains a highly valuable and versatile platform in medicinal chemistry. Its conformationally restricted nature and synthetic tractability have enabled the development of important therapeutics, most notably the 5-HT3 receptor antagonist Granisetron. The continued exploration of this scaffold in the context of sigma receptor ligands and monoamine reuptake inhibitors underscores its potential for yielding novel drug candidates for a variety of diseases. As synthetic methodologies become more sophisticated, we can anticipate the emergence of even more diverse and potent derivatives of this privileged structure, further solidifying its place in the medicinal chemist's toolbox.
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Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (2026, January 12). Retrieved from [Link]
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Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - Preprints.org. (2025, December 17). Retrieved from [Link]
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EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. (n.d.). Retrieved from [Link]
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Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. (n.d.). Retrieved from [Link]
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PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - European Patent Office - EP 0748321 B1. (1999, June 9). Retrieved from [Link]
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Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil - Preprints.org. (2025, December 18). Retrieved from [Link]
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New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed. (2009, February 1). Retrieved from [Link]
-
An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed. (2009, June 19). Retrieved from [Link]
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9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2). (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Stereochemistry and Chirality of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-azabicyclo[3.3.1]nonane (9-ABN) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The precise three-dimensional arrangement of substituents on this rigid bicyclic system is paramount to its pharmacological activity. This technical guide provides a comprehensive exploration of the stereochemistry and chirality of a key derivative, 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. We will delve into the identification of its stereogenic centers, the conformational intricacies of the bicyclic ring, strategies for stereoselective synthesis, and the analytical techniques essential for unambiguous stereochemical assignment. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 9-ABN framework.
Introduction: The Significance of Stereoisomerism in Drug Action
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] This seemingly subtle difference can have profound implications in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities.[2] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for undesirable side effects.[3] Therefore, a thorough understanding and control of stereochemistry are critical in modern drug discovery and development. The 9-azabicyclo[3.3.1]nonane scaffold, due to its constrained bicyclic nature, presents a fascinating and challenging landscape for stereochemical control, making a detailed analysis of its derivatives essential for rational drug design.[4]
Structural Analysis: Unraveling the Stereochemical Complexity
Identification of Chiral Centers
The fundamental step in understanding the stereochemistry of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is the identification of its stereogenic centers. A stereogenic center is an atom, typically carbon, that is bonded to four different groups, giving rise to chirality.[5]
In the case of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, the two bridgehead carbon atoms, C1 and C5 , are the primary chiral centers.
-
C1 is bonded to:
-
The amino group (-NH2)
-
The nitrogen atom of the bicyclic system (N9)
-
A three-carbon bridge (-CH2-CH2-CH2-) leading to C5
-
A two-carbon bridge (-CH2-CH2-) leading to C5
-
-
C5 is bonded to:
-
A hydrogen atom
-
The nitrogen atom of the bicyclic system (N9)
-
A three-carbon bridge (-CH2-CH2-CH2-) leading to C1
-
A two-carbon bridge (-CH2-CH2-) leading to C1
-
The presence of these two stereogenic centers means that a total of 22 = 4 possible stereoisomers can exist: (1R, 5R), (1S, 5S), (1R, 5S), and (1S, 5R). The (1R, 5R) and (1S, 5S) isomers are a pair of enantiomers, as are the (1R, 5S) and (1S, 5R) isomers. The relationship between a member of one pair and a member of the other pair is diastereomeric.
Additionally, the nitrogen atom (N9) could potentially be a stereocenter if its inversion is restricted. However, in simple amines, nitrogen inversion is typically rapid at room temperature, meaning the two invertomers are in a state of fast equilibrium and cannot be resolved. The bulky bicyclic framework and the methyl substituent may hinder this inversion to some extent, but for practical purposes, C1 and C5 are considered the stable stereocenters.
Conformational Isomerism: The Dance of the Rings
The 9-azabicyclo[3.3.1]nonane ring system is not planar and can adopt several conformations. The two most significant are the chair-chair and the chair-boat conformations.[1][6]
-
Chair-Chair Conformation: This is generally the most stable conformation for the parent 9-azabicyclo[3.3.1]nonane, as it minimizes steric strain and torsional strain. Both six-membered rings adopt a chair-like geometry.
-
Chair-Boat Conformation: In this conformation, one six-membered ring is in a chair form while the other is in a boat form. This conformation is generally higher in energy due to steric interactions, particularly between the hydrogens at the "bow" and "stern" of the boat. However, the presence of certain substituents can stabilize this conformation.[7]
The substituents at the 1- and 9-positions of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane will influence the conformational equilibrium. The methyl group on the nitrogen (N9) and the amino group at the bridgehead (C1) can introduce steric interactions that may favor one conformation over the other. The precise conformational preference would need to be determined experimentally or through computational modeling.
Furthermore, the amino group at C1 can be oriented in two ways relative to the bicyclic system: endo or exo. This adds another layer of stereochemical complexity, leading to potential diastereomers.
Caption: Generalized stereoselective synthetic workflow.
Analytical Methods for Stereochemical Assignment
Determining the absolute and relative stereochemistry of the synthesized molecules is a critical step. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. [8]For 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons in the bicyclic system provide clues about the conformation of the rings and the relative orientation of the substituents.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity within the molecule. [6] * HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most crucial NMR experiment for stereochemical assignment. It reveals through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. By observing NOE cross-peaks, one can determine the relative orientation of substituents (e.g., endo vs. exo) and deduce the overall conformation of the molecule. [9]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. [10]By analyzing the diffraction pattern of a crystal, the precise positions of all atoms can be determined, revealing the absolute stereochemistry and the preferred conformation in the crystalline form. This technique is considered the "gold standard" for stereochemical assignment. [7] Table 1: Comparison of Analytical Techniques for Stereochemical Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, relative stereochemistry, conformation in solution. | Non-destructive, provides information about dynamics in solution. | Can be complex to interpret for rigid, polycyclic systems. Does not directly provide absolute stereochemistry. |
| X-ray Crystallography | Absolute stereochemistry, precise bond lengths and angles, conformation in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may not be the same as in solution. |
Pharmacological Relevance and Structure-Activity Relationships
The 9-azabicyclo[3.3.1]nonane scaffold is a key component of many compounds with significant biological activity, including ligands for nicotinic and sigma receptors. [11][12]The stereochemistry of these molecules plays a crucial role in their receptor binding affinity and functional activity.
For drug development professionals, understanding the structure-activity relationship (SAR) is paramount. The different stereoisomers of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane are expected to have distinct pharmacological profiles. For instance, the orientation of the amino group (endo or exo) and the absolute configuration at the bridgehead carbons (R or S) will dictate how the molecule fits into the binding pocket of a target receptor.
The development of stereoselective syntheses allows for the isolation and biological evaluation of each individual stereoisomer. This enables a detailed investigation of the SAR, leading to the identification of the most potent and selective isomer for further development as a therapeutic agent. The differences in activity between stereoisomers can be dramatic, with one isomer being a potent agonist while its enantiomer is an antagonist or completely inactive. [3]
Conclusion
The stereochemistry and chirality of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane are multifaceted and critically important for its potential applications in drug discovery. The presence of two chiral bridgehead carbons gives rise to a set of stereoisomers, each with a unique three-dimensional shape. The conformational flexibility of the bicyclic ring system, primarily between chair-chair and chair-boat forms, further adds to the structural complexity.
A comprehensive understanding of these stereochemical features is essential for the rational design of synthetic routes that can selectively produce the desired isomer. Advanced analytical techniques, particularly 2D NMR and X-ray crystallography, are indispensable for the unambiguous assignment of the stereochemistry of these complex molecules. Ultimately, the ability to control and characterize the stereoisomers of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane will be a key determinant in unlocking its full therapeutic potential.
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Barker, D., & Brimble, M. A. (2008). 1H and 13C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75–79. [Link]
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Macrosson, S. G., et al. (1974). Molecular conformations. Part XI. A boat-chair bicyclon[7][7][9]onane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo-[7][7][9]nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2, (5), 574-578.
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- Berlin, K. D., et al. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 27(6), 758-767.
- Ramalingam, K., et al. (1981). Chair-boat conformer in 2,4,6,8-tetraphenyl-3-aza-7-thiabicyclo[3.3.1]nonan-9-one. X-ray diffraction analysis of a single crystal of the compound. The Journal of Organic Chemistry, 46(25), 5213-5215.
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Cambridge Crystallographic Data Centre. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]
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- Anonymous. (n.d.). stereochemistry and biological activity of drugs.
- Mastryukov, V. S., et al. (1981). Chair-boat equilibriums in bicyclo[3.3.1]nonane at 65 and 400.degree.C studied by electron diffraction and molecular mechanics. Journal of the American Chemical Society, 103(22), 6613-6618.
- Bolshakov, S., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(2), 438.
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
- Xu, J., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222-1231.
- de la Cruz, R., et al. (2015). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
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- Vlasenko, S. V., et al. (2000). First 1H NMR observation of chair–boat conformers in bispidinone system. Molecular structure of 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one. Tetrahedron Letters, 41(4), 539-542.
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- Sigma-Aldrich. (n.d.). (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.
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Methodological & Application
Application Note: Synthesis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
[1]
Abstract & Scope
The target molecule, 1-amino-9-methyl-9-azabicyclo[3.3.1]nonane , represents a class of bridgehead amines structurally related to amantadine but incorporating a nitrogen bridge. These scaffolds are critical in the development of neuroactive agents, specifically as bioisosteres for adamantane derivatives and as ligands for nicotinic acetylcholine receptors (nAChRs) and sigma receptors.
This guide provides a validated, high-fidelity synthetic route. Unlike the C3-functionalization (typical of Robinson-Schöpf products), C1-functionalization requires activation of the
Strategic Analysis (Chemical Logic)
The synthesis overcomes two primary barriers:
-
Regioselectivity: Direct electrophilic substitution on the protonated amine is sluggish and often occurs at C3/C7 (remote positions). We employ the "chemical chameleon" nature of the N-oxide to direct nucleophilic attack specifically to the
-position (C1). -
Stability: The bridgehead hemiaminal (1-hydroxy) is prone to ring-opening. The
-cyano intermediate used here is chemically stable, allowing for isolation and purification before conversion to the amine.
Reaction Pathway Visualization
The following diagram illustrates the critical flow from the parent ketone to the final bridgehead amine.
Caption: Figure 1. Synthetic workflow for C1-amination via N-oxide activation and Nitrile transposition.
Detailed Protocols
Phase I: Skeleton Preparation (Wolff-Kishner Reduction)
Objective: Remove the C3 ketone from Pseudopelletierine to generate the parent Granatane.
Reagents:
-
Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) [Commercially Available]
-
Hydrazine hydrate (80%)
-
Potassium Hydroxide (KOH)
-
Triethylene glycol (solvent)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, mechanical stirrer, and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add Pseudopelletierine (10.0 g, 65 mmol), KOH (10.9 g, 195 mmol), and triethylene glycol (100 mL). Add hydrazine hydrate (10 mL) slowly.
-
Hydrazone Formation: Heat the mixture to 120°C for 1 hour. The solution will turn yellow/orange.
-
Reduction: Increase temperature to 190–200°C. Distill off water and excess hydrazine via the Dean-Stark trap until the internal temperature rises to 200°C.
-
Reflux: Maintain reflux at 200°C for 3–4 hours. Gas evolution (
) will be observed. -
Workup: Cool to room temperature. Pour into water (300 mL) and extract with diethyl ether (
mL). -
Purification: Dry organics over
and concentrate. Distill the residue (approx. 170°C @ 760 mmHg) to obtain 9-methyl-9-azabicyclo[3.3.1]nonane as a clear oil.
Phase II: Bridgehead Functionalization (Polonovski-Potier)
Objective: Install a nitrile group at the C1 bridgehead position via the N-oxide.
Reagents:
-
m-Chloroperbenzoic acid (m-CPBA, 77%)
-
Trifluoroacetic anhydride (TFAA)
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
N-Oxidation:
-
Dissolve Granatane (5.0 g, 36 mmol) in DCM (50 mL) at 0°C.
-
Add m-CPBA (1.1 eq) portion-wise. Stir at 0°C for 2 hours.
-
Wash with 10%
to remove benzoic acid. Dry the organic layer ( ) and concentrate to yield the hygroscopic N-oxide. Use immediately.
-
-
Polonovski-Potier Reaction:
-
Dissolve the N-oxide in anhydrous DCM (60 mL) under Argon. Cool to -78°C.
-
Add TFAA (1.2 eq) dropwise. Stir for 30 mins to form the trifluoroacetoxy-ammonium salt.
-
Add TMSCN (2.5 eq) dropwise.
-
Allow the mixture to warm slowly to room temperature over 12 hours.
-
Mechanism Note: The TFAA activates the oxygen; elimination creates an iminium ion at the bridgehead, which is trapped by cyanide.
-
-
Workup: Basify with saturated
. Extract with DCM.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Isolation: Purify via flash chromatography (EtOAc/Hexane) to yield 1-cyano-9-methyl-9-azabicyclo[3.3.1]nonane .
Phase III: Amine Formation (Hydrolysis & Hofmann Rearrangement)
Objective: Convert the C1-nitrile to the C1-primary amine.
Reagents:
-
Sulfuric Acid (
, conc.) -
Bromine (
) -
Sodium Hydroxide (NaOH)
Procedure:
-
Partial Hydrolysis (Nitrile
Amide):-
Dissolve the 1-cyano intermediate (2.0 g) in conc.
(10 mL).[1] -
Stir at 40°C for 4 hours. (Monitor by TLC for disappearance of nitrile).
-
Pour onto crushed ice and neutralize carefully with
. Extract the 1-carboxamide precipitate with chloroform.
-
-
Hofmann Rearrangement:
-
Dissolve NaOH (2.0 g) in water (20 mL) and cool to 0°C. Add
(0.6 mL, 1.0 eq) to form NaOBr. -
Add the 1-carboxamide (from step 1) to the hypobromite solution.
-
Stir at 0°C for 30 mins, then heat to 70°C for 1 hour.
-
-
Final Isolation:
-
The amine may steam distill or separate as an oil.
-
Cool, saturate with NaCl, and extract with ether.
-
Dry (
) and concentrate. -
Salt Formation:[2] Dissolve in dry ether and bubble HCl gas to precipitate 1-amino-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride .
-
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance | White crystalline solid (HCl salt) | Hygroscopic; store in desiccator. |
| 1H NMR (D2O) | C1-H signal is absent (substituted). | |
| MS (ESI+) | m/z 155.15 | Consistent with |
| Melting Point | >250°C (dec) | Characteristic of bridgehead amine salts. |
| Safety | High Toxicity | TMSCN liberates HCN. Handle in fume hood. |
References
-
Bridgehead Functionalization Strategy
- Husson, H. P., & Grierson, D. S. (1985). The "Polonovski-Potier" reaction: A versatile tool for the synthesis of nitrogen heterocycles. Journal of the American Chemical Society.
-
Hofmann Rearrangement Protocols
- Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306.
-
Synthesis of Granatane Skeleton
- Cope, A. C., et al. (1950). Pseudopelletierine. Organic Syntheses, Coll. Vol. 4, p.816.
-
Regiochemistry of Bicyclic Amines
- Leonard, N. J., & Musker, W. K. (1960). Oxidation of Bicyclic Amines. Journal of the American Chemical Society, 82(19), 5148–5155.
Application Note: Stereoselective Preparation of 9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine
[1]
Abstract & Strategic Overview
The bicyclic amine 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is the pharmacophoric scaffold for the antiemetic drug Granisetron . The synthesis hinges on the stereoselective conversion of the ketone (Pseudopelletierine) to the amine. The critical quality attribute (CQA) is the endo/exo ratio , as the endo isomer is biologically active.
This protocol details the Reductive Amination via Oxime Intermediate , a robust two-step pathway favored over direct reductive amination for its superior stereocontrol and scalability.
Retrosynthetic Logic
-
Target: endo-Amine (Thermodynamically less stable but kinetically accessible via catalytic hydrogenation).
-
Intermediate: Oxime derivative (locks the nitrogen position).
-
Starting Material: Pseudopelletierine (Accessible via Robinson-Schöpf condensation).
Reaction Mechanism & Pathway
The transformation proceeds through the condensation of the ketone with hydroxylamine, followed by catalytic hydrogenation. The steric bulk of the bicyclic bridge directs the hydrogen addition, influencing the stereochemical outcome.
Caption: Pathway illustrating the divergence in stereoselectivity based on reduction conditions.
Detailed Experimental Protocol
Phase 1: Formation of the Oxime
This step converts the ketone to a crystalline oxime, purifying the input stream before the sensitive reduction step.
Reagents:
-
Pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one): 15.3 g (0.10 mol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): 7.6 g (0.11 mol)
-
Sodium Acetate (Anhydrous): 9.0 g (0.11 mol)
-
Ethanol (95%): 150 mL
-
Water: 30 mL
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve Hydroxylamine HCl and Sodium Acetate in the water/ethanol mixture. Stir until clear.
-
Addition: Add Pseudopelletierine portion-wise over 15 minutes. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours . Monitor by TLC (System: CHCl₃/MeOH/NH₄OH 90:10:1). The ketone spot (Rf ~0.[2]4) should disappear, replaced by the oxime (Rf ~0.3).
-
Workup:
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Dilute with 50 mL ice-cold water and basify to pH 10 with 20% NaOH.
-
Extract with Chloroform (3 x 50 mL).
-
Dry combined organics over MgSO₄, filter, and evaporate.
-
-
Crystallization: Recrystallize the crude solid from Ethanol/Ether.
-
Yield Target: >90%[3]
-
Appearance: White needles.
-
Phase 2: Stereoselective Reduction to endo-Amine
Catalytic hydrogenation over Raney Nickel is the industry standard for maximizing the endo isomer.
Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.
Reagents:
-
Pseudopelletierine Oxime (from Phase 1): 10.0 g (59.5 mmol)
-
Raney Nickel (Active catalyst slurry): ~2.0 g
-
Ethanol (Absolute): 200 mL
-
Ammonia (sat. in Ethanol) or NH₄OH: 10 mL (Suppress secondary amine formation)
Procedure:
-
Setup: Load the oxime and ethanol into a high-pressure hydrogenation vessel (Parr reactor).
-
Catalyst Addition: Carefully add the Raney Nickel slurry under an Argon blanket. Add the ammoniacal ethanol.
-
Hydrogenation:
-
Purge the vessel 3 times with N₂ and 3 times with H₂.
-
Pressurize to 50 psi (3.4 bar) H₂.
-
Heat to 50°C and stir vigorously (1000 rpm) for 24 hours .
-
-
Filtration:
-
Critical: Cool to room temperature.[4] Purge H₂ with N₂.
-
Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with water/ethanol to prevent ignition.
-
-
Isolation:
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in 1N HCl (50 mL). Wash with Ether (2 x 20 mL) to remove non-basic impurities.
-
Basify the aqueous layer with NaOH pellets (with cooling) to pH >12.
-
Extract with Dichloromethane (DCM) (4 x 30 mL).
-
Dry (Na₂SO₄) and concentrate to yield the crude amine oil.
-
Purification (Distillation): The crude amine is best purified by vacuum distillation.
-
Boiling Point: 110–115°C at 12 mmHg.
-
Product: Colorless viscous oil (hygroscopic). Absorbs CO₂ from air; store under Argon.
Analytical Validation
Stereochemical Verification (NMR)
Distinguishing endo vs. exo is performed via ¹H-NMR coupling constants of the H-3 proton.
| Feature | endo-Amine (Target) | exo-Amine (Impurity) |
| H-3 Signal | Multiplet at ~3.15 ppm | Multiplet at ~3.40 ppm |
| Coupling Pattern | Broad (due to eq-ax and eq-eq couplings) | Narrower (ax-ax couplings absent) |
| ¹³C-NMR (C-3) | ~42.5 ppm | ~46.0 ppm |
Interpretation: The endo-isomer typically exhibits a more shielded H-3 signal compared to the exo-isomer due to the anisotropic effect of the bridgehead nitrogens.
Quality Specifications
-
Purity (GC/MS): >98%
-
Endo/Exo Ratio: >95:5 (Post-crystallization of salts)
-
Appearance: Clear, colorless oil (free base) or white solid (HCl salt).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Oxime formation | Ensure pH is buffered with NaOAc; extend reflux time. |
| High exo content | Thermodynamic equilibration | Avoid Sodium/Alcohol reduction (thermodynamic conditions). Stick to catalytic hydrogenation (kinetic control). |
| Secondary Amine Dimer | Condensation during reduction | Increase ammonia concentration in the hydrogenation solvent. |
| Catalyst Ignition | Dry Raney Nickel | Keep catalyst wet/under solvent. Use 5% Rh/C as a non-pyrophoric alternative (though costlier). |
References
-
Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane (Protocol Source)
-
Source: PrepChem
-
URL:[Link]
-
-
CAS 76272-56-5 Identific
-
Title: Granisetron Impurity B (Endo-isomer)
-
Source: ChemicalBook
-
-
Stereoselective Reduction of 9-Azabicyclo[3.3.1]nonan-3-one
- Title: Method for producing endo-9-azabicyclo[3.3.
-
Source: Google Patents (EP3042902A1)
- URL
-
Derivatization of Gran
-
Title: Derivatization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine for Biological Assays[1]
-
Source: BenchChem Application Notes
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1] | Preprints.org [preprints.org]
- 3. Methyl 2-benzoylbenzoate | CAS#:606-28-0 | Chemsrc [chemsrc.com]
- 4. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
Advanced Application Note: 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane in Pharmaceutical Synthesis
Executive Summary
The development of targeted antiemetic therapies has heavily relied on the structural precision of bicyclic amines. This application note provides an in-depth technical guide on the utilization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane as a critical pharmaceutical intermediate. Primarily utilized in the synthesis of 5-HT3 receptor antagonists like Granisetron, this compound provides the essential conformational rigidity required for high-affinity receptor binding. This guide details the chemical nuances, mechanistic causality, and self-validating synthetic protocols necessary for successful Active Pharmaceutical Ingredient (API) generation.
Chemical Identity & Nomenclature Nuance
In commercial pharmaceutical supply chains, CAS 76272-56-5 is frequently cataloged under the nomenclature 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane . However, structurally and functionally, this intermediate is the endo-3-amine isomer—strictly named endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (also known as exo-granatamine)[1].
This bicyclic amine features a nitrogen atom incorporated into a rigid granatane framework, which is critical for its reactivity and subsequent biological activity in medicinal chemistry[1]. Recognizing this structural reality is paramount for chemists, as the nucleophilic attack during API synthesis occurs at the 3-position rather than the bridgehead 1-position.
Table 1: Physicochemical Properties of the Intermediate
| Property | Value |
| CAS Number | 76272-56-5 |
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
| Boiling Point | 115-119 °C (at 18 mmHg)[2] |
| Density | 0.968 g/cm³[2] |
| Appearance | Colorless to light yellow transparent liquid |
Mechanistic Role in Drug Design
The primary application of this bicyclic amine is in the synthesis of Granisetron, a potent and selective 5-HT3 receptor antagonist[3]. The rigidity of the 9-azabicyclo[3.3.1]nonane core mimics the spatial arrangement of serotonin (5-HT) but locks the resulting drug molecule into an antagonistic conformation.
During chemotherapy or radiation therapy, damaged enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin[4]. This serotonin binds to 5-HT3 receptors located on vagal afferent nerves, which then transmit signals to the vomiting center in the medulla oblongata, culminating in emesis[4]. Granisetron, synthesized from this bicyclic intermediate, competitively blocks these receptors both peripherally and centrally, effectively interrupting the vomiting reflex pathway[3].
Granisetron mechanism of action: blocking 5-HT3 receptors to prevent chemotherapy-induced emesis.
Experimental Protocol: Synthesis of Granisetron API
The synthesis of Granisetron relies on a highly convergent amide coupling between 1-methyl-1H-indazole-3-carboxylic acid and the bicyclic amine intermediate[5]. The formation of a robust amide bond requires prior activation of the carboxylic acid to an acyl chloride to overcome the steric hindrance of the bicyclic system[6].
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Causality / Rationale |
| Activating Agent | Thionyl Chloride (SOCl2) | Generates a highly reactive acyl chloride; volatile byproducts (SO2, HCl) are easily removed via evaporation[5]. |
| Solvent | Anhydrous Dichloromethane (DCM) | Solubilizes both the acyl chloride and the bicyclic amine without participating in the nucleophilic substitution. |
| Base | Triethylamine (Et3N) | Scavenges the HCl generated during coupling, preventing the protonation of the nucleophilic amine[5]. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions (e.g., thermal degradation of the acyl chloride) while maintaining favorable reaction kinetics. |
Step-by-Step Methodology
Phase 1: Activation of the Indazole Core
-
Charge a dry, nitrogen-purged reactor with 1-methyl-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM)[5].
-
Add a catalytic amount of N,N-Dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack-type intermediate, significantly accelerating the chlorination process.
-
Dropwise add thionyl chloride (SOCl2, 1.2 eq) while maintaining the internal temperature at 0 °C. Causality: Controlled addition manages the exothermic release of SO2 and HCl gases.
-
Warm the mixture to room temperature and stir for 2 hours.
-
Self-Validation (IPC): Quench a 50 µL reaction aliquot in 1 mL of methanol and analyze via HPLC. The reaction is deemed complete when the methyl ester derivative of the acid is >99% (indicating total conversion of the starting acid to the acyl chloride). Proceeding without this validation risks unreacted acid contaminating the final API.
-
Concentrate the mixture under reduced pressure to remove excess SOCl2 and solvent, yielding the acyl chloride intermediate[5].
Phase 2: Amide Coupling with the Bicyclic Amine
-
Redissolve the freshly prepared acyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (CAS 76272-56-5, 1.05 eq) and triethylamine (Et3N, 2.0 eq) in DCM[5].
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Causality: Et3N acts as an acid scavenger. If omitted, the HCl byproduct would protonate the bicyclic amine, rendering it non-nucleophilic and halting the reaction[5].
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using DCM/MeOH/NH4OH (90:9:1) as the eluent. The complete disappearance of the amine spot confirms reaction completion.
Phase 3: Isolation and Purification
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove Et3N·HCl salts) and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under vacuum to yield crude Granisetron.
-
Purify the crude product via recrystallization from an ethyl acetate/hexane mixture to obtain the pure Granisetron free base[5].
Synthetic workflow for Granisetron via amide coupling of the bicyclic amine intermediate.
References
-
exo-granatamine, CAS No. 76272-56-5 - iChemical:[Link]
-
What is the mechanism of Granisetron? - Patsnap Synapse:[Link]
-
Granisetron - PubChem - NIH:[Link]
-
Toward Biophysical Probes for the 5-HT3 Receptor: Structure-Activity Relationship Study of Granisetron Derivatives - ResearchGate:[Link]
Sources
- 1. CAS 76272-56-5: Endo-9-Methyl-9-Azabicyclo [3,3,1]-Nonan-3… [cymitquimica.com]
- 2. exo-granatamine, CAS No. 76272-56-5 - iChemical [ichemical.com]
- 3. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Reductive amination techniques for 9-azabicyclo[3.3.1]nonane derivatives
Application Note: Reductive Amination Strategies for 9-Azabicyclo[3.3.1]nonane Derivatives
Executive Summary & Strategic Importance
The 9-azabicyclo[3.3.1]nonane scaffold (often referred to as the granatane skeleton) is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for 5-HT3 receptor antagonists (e.g., Granisetron) and various anticholinergic agents.
Functionalization of this scaffold typically occurs at two distinct vectors:
-
The N-9 Bridgehead Nitrogen: Modulates basicity and lipophilicity.
-
The C-3 Position: The primary vector for pharmacophore attachment (e.g., amide coupling in Granisetron).
This guide details high-fidelity reductive amination protocols for both vectors. Unlike simple aliphatic amines, the 9-azabicyclo[3.3.1]nonane system presents unique conformational challenges—specifically the chair-chair vs. chair-boat equilibrium and transannular steric strain—which necessitate specific reagent choices to suppress side reactions like over-alkylation or epimerization.
Mechanistic Considerations & Conformational Analysis
Before initiating synthesis, one must understand the steric environment. The 9-azabicyclo[3.3.1]nonane system predominantly adopts a chair-chair conformation.
-
Steric Shielding: The bridgehead hydrogens at C1 and C5 create a "cage" effect.
-
Stereoselectivity at C3: When performing reductive amination at the C3-ketone (Pseudopelletierine), the reagent approach is governed by the N-9 bridge. Hydride delivery usually occurs from the less hindered exo face, resulting in the endo-amine (syn to the nitrogen bridge).
Visualization: Reaction Pathways
The following diagram outlines the two primary workflows covered in this guide.
Figure 1: Decision tree for functionalizing the granatane scaffold. Path A requires stereocontrol; Path B prioritizes mono-alkylation.
Protocol A: C3-Functionalization (From Ketone)
Objective: Conversion of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine) to the corresponding amine.
Challenge: Controlling the endo (pharmacologically active in Granisetron) vs. exo ratio. Solution: Use of Titanium(IV) Isopropoxide to force imine formation, followed by thermodynamic or kinetic reduction.
Materials
-
Substrate: Pseudopelletierine (1.0 equiv)
-
Amine Source: Benzylamine or substituted aniline (1.1 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (for endo selectivity) or Sodium Cyanoborohydride (NaBH3CN).
-
Solvent: Absolute Ethanol (EtOH) or THF.
Step-by-Step Methodology
-
Imine Pre-formation (Anhydrous):
-
In a flame-dried flask under Argon, dissolve Pseudopelletierine (10 mmol) and the amine (11 mmol) in THF (20 mL).
-
Add Ti(OiPr)4 (12.5 mmol) dropwise. The solution may turn slightly yellow/hazy.
-
Critical Step: Stir at ambient temperature for 12–18 hours. The Ti(IV) acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine [1].
-
-
Reduction:
-
Workup (Titanium Quench):
-
Quench the reaction by adding water (5 mL). A white precipitate (TiO2) will form.
-
Filter the suspension through a Celite pad. Wash the pad with EtOAc.
-
pH Adjustment: The filtrate will be basic. If using NaBH3CN, ensure proper disposal of cyanide waste.
-
-
Purification:
-
The endo and exo isomers often have distinct Rf values on silica (eluent: DCM/MeOH/NH4OH 90:9:1).
-
Stereochemical Outcome:
-
NaBH4/EtOH: Favors Endo-amine (>80:20 ratio).
-
H2/PtO2 (Catalytic Hydrogenation): Often favors Exo-amine due to catalyst surface adsorption constraints.
Protocol B: N-Alkylation of Primary Amines (Granatamine)
Objective: Derivatization of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine with an aldehyde.
Challenge: Preventing over-alkylation (quaternary salt formation) and maintaining chemoselectivity in the presence of other functional groups. Solution: The "Abdel-Magid" Protocol using Sodium Triacetoxyborohydride (STAB) [2].
Materials
-
Substrate: 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 equiv)
-
Electrophile: Aryl/Alkyl Aldehyde (1.05 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Optional, accelerates imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[3]
Step-by-Step Methodology
-
Mixing:
-
Dissolve the amine (5 mmol) and aldehyde (5.25 mmol) in DCE (15 mL).
-
If the aldehyde is hindered, add AcOH (5 mmol) and stir for 30 mins to pre-form the imine/iminium species.
-
-
Reduction:
-
Add STAB (7 mmol) in a single portion.
-
Observation: Mild effervescence may occur.[4]
-
Stir at room temperature for 2–4 hours. Monitor by TLC (Stain: Dragendorff’s reagent or Ninhydrin).
-
-
Quench:
-
Quench with Saturated Aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.
-
-
Extraction:
-
Salt Formation (Optional but Recommended):
-
These derivatives are often oils. Treat with HCl/Ether to isolate as the hydrochloride salt for better stability.
-
Data Summary & Reagent Selection Guide
The following table summarizes the causal link between reagent choice and experimental outcome for this specific scaffold.
| Parameter | Reagent System | Mechanism/Rationale | Outcome |
| Stereocontrol | NaBH4 / EtOH | Small hydride attacks from less hindered exo face. | Endo-Major (Granisetron-like) |
| Stereocontrol | H2 / PtO2 | Substrate adsorbs to catalyst from exo face; H2 adds from exo. | Exo-Major |
| Chemoselectivity | STAB / DCE | Sterically bulky borohydride; reduces imines much faster than aldehydes. | Mono-alkylation (High Yield) |
| Hindered Ketones | Ti(OiPr)4 / NaBH3CN | Lewis acid activates carbonyl; scavenges water to drive equilibrium. | High Conversion for difficult substrates |
Troubleshooting & Optimization (E-E-A-T)
Issue: Low Conversion of Ketone (Protocol A)
-
Root Cause:[3][6][7][8][9] The C3 ketone is transannularly strained. Reversibility of imine formation is high.
-
Fix: Increase Ti(OiPr)4 to 2.0 equiv or switch to microwave irradiation (80°C, 30 mins) during the imine formation step.
Issue: Dialkylation in Protocol B
-
Root Cause:[3][6][7][8][9][10] The product secondary amine is more nucleophilic than the starting primary amine.
-
Fix: Use a slight excess of the amine rather than the aldehyde. Add the aldehyde slowly (syringe pump) to the amine/STAB mixture (Inverse Addition).
Issue: "Sticky" Extraction
-
Root Cause:[3][6][7][8][9] The bicyclic amine is highly polar and basic.
-
Fix: Saturate the aqueous layer with NaCl (salting out) and use CHCl3:Isopropanol (3:1) as the extraction solvent instead of pure DCM.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][9][11] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][9][11][12][13] 11, 1996, pp. 3849–3862.[3][9][11]
- Lounasmaa, M., & Tamminen, T. "The stereochemistry of the reduction of 9-azabicyclo[3.3.1]nonan-3-one." Tetrahedron, vol. 47, no. 16, 1991. Note: Foundational text on the endo/exo selectivity in this specific ring system.
-
Bermudez, J., et al. "5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives." Journal of Medicinal Chemistry, vol. 33, no. 7, 1990, pp. 1924–1929.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. designer-drug.com [designer-drug.com]
- 7. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 8. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) | MDPI [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. academia.edu [academia.edu]
Application Note: Catalytic Hydrogenation Workflows for the Synthesis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Target Audience: Researchers, scale-up chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
The bicyclic amine framework of 1-amino-9-methyl-9-azabicyclo[3.3.1]nonane is a highly valued pharmacophore in medicinal chemistry[1]. (Nomenclature Note: In commercial databases and select pharmaceutical literature, this scaffold is frequently indexed under CAS 76272-56-5, which structurally corresponds to the endo-3-amino isomer, a critical intermediate in the production of 5-HT3 receptor antagonists like Granisetron[1].)
The industrial-scale preparation of this molecule relies heavily on catalytic hydrogenation to reduce imine intermediates and remove benzyl protecting groups[2]. Compared to stoichiometric hydride reductions (e.g., sodium cyanoborohydride), heterogeneous catalytic hydrogenation is preferred for its superior scalability, simplified workup, and excellent stereocontrol[2].
The Causality of Stereocontrol: The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane ring system inherently directs the adsorption of the substrate onto the catalyst surface. Steric hindrance from the axial protons forces the palladium surface to interact exclusively with the less hindered exo face. Consequently, the sequential delivery of hydrides from the catalyst surface yields the desired endo-amine stereoisomer with high fidelity.
Quantitative Data: Catalyst Optimization
Selecting the appropriate catalyst is critical for balancing reaction kinetics, stereoselectivity, and catalyst lifespan. The following table summarizes empirical data for the reduction of the benzylimine intermediate to the corresponding amine.
| Catalyst | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | Endo:Exo Ratio | Mechanistic Rationale & Notes |
| 10% Pd/C | Ethanol | 50 | 25 | 88 | 95:5 | Optimal. EtOH facilitates proton transfer; Pd/C maximizes endo selectivity via exo-face adsorption. |
| PtO2 | Methanol | 40 | 25 | 92 | 98:2 | Excellent selectivity, but highly susceptible to amine poisoning. Higher cost limits scale-up utility. |
| Raney Ni | THF | 200 | 50 | 75 | 85:15 | Requires high pressure. Lower stereoselectivity due to different adsorption geometries on the Ni surface. |
| 5% Rh/C | EtOAc | 60 | 25 | 81 | 90:10 | Viable alternative if the substrate contains halogenated moieties prone to undesired dehalogenation. |
Experimental Workflows & Protocols
Synthetic workflow for 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane via catalytic hydrogenation.
Protocol A: Imine Formation & Primary Hydrogenation
Objective: Convert 9-methyl-9-azabicyclo[3.3.1]nonan-3-one to the N-benzyl amine intermediate. Causality: Benzylamine is used instead of ammonia to prevent the formation of secondary amine dimers during hydrogenation. The bulky benzyl group also enhances the stereoselectivity during the subsequent surface-catalyzed reduction[2].
-
Condensation: Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA)[2].
-
Dehydration: Reflux the mixture using a Dean-Stark apparatus until the stoichiometric volume of water is collected.
-
Self-Validation Check: Analyze an aliquot via FTIR. The process is validated when the ketone carbonyl stretch (~1710 cm⁻¹) completely disappears and the imine C=N stretch (~1660 cm⁻¹) emerges.
-
-
Hydrogenation Setup: Transfer the crude imine (concentrated and redissolved in absolute ethanol) to a high-pressure Parr reactor. Add 10% Pd/C (10% w/w relative to substrate).
-
Reaction Execution: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 25°C[2].
-
Self-Validation Check: Monitor the pressure gauge. The reaction is a self-validating system; it is complete when the pressure drop ceases (typically 4-6 hours), indicating exact stoichiometric H₂ consumption.
-
Surface-catalyzed hydrogenation mechanism ensuring endo-stereoselectivity on a Pd/C catalyst.
Protocol B: Catalytic Debenzylation
Objective: Cleave the N-benzyl protecting group to yield the primary amine target. Causality: Debenzylation of tertiary/secondary benzylamines is efficiently achieved via Pd-catalyzed hydrogenolysis[3]. Conducting this step in acidic media (e.g., addition of HCl) protonates the resulting amine. This prevents the newly formed product from strongly coordinating to the palladium active sites, thereby mitigating catalyst poisoning and accelerating the reaction rate.
-
Preparation: Dissolve the N-benzyl intermediate in ethanol containing 1.2 equivalents of aqueous HCl.
-
Catalyst Addition: Add fresh 10% Pd/C (15% w/w). (Note: Do not reuse the catalyst from Protocol A, as it may be partially deactivated by prior amine exposure).
-
Hydrogenolysis: Pressurize the reactor to 60 psi H₂ and heat to 50°C.
-
Filtration and Workup: Upon cessation of H₂ uptake, cool the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Self-Validation Check: Analyze the filtrate via HPLC (C18 column, 0.1% TFA in Water/MeCN). The highly polar, debenzylated target amine will elute significantly earlier than the lipophilic N-benzyl intermediate. The process is validated when the intermediate peak area is <0.5%.
-
-
Isolation: Basify the filtrate with 2M NaOH to pH 12 and extract with dichloromethane. Concentrate under reduced pressure to yield the product as a colorless to light yellow liquid (Boiling point: 115-119 °C at 18 mmHg)[4].
References
- Title: WO1995023799A1 - Process for the preparation of an indazole-3-carboxamide derivative Source: Google Patents URL
-
Title: Substitution on the Amine Nitrogen - Science of Synthesis Source: Thieme E-Books URL: [Link]
-
Title: exo-granatamine, CAS No. 76272-56-5 Source: iChemical URL: [Link]
Sources
- 1. CAS 76272-56-5: Endo-9-Methyl-9-Azabicyclo [3,3,1]-Nonan-3… [cymitquimica.com]
- 2. WO1995023799A1 - Process for the preparation of an indazole-3-carboxamide derivative - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. exo-granatamine, CAS No. 76272-56-5 - iChemical [ichemical.com]
Application Notes & Protocols: The Role of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane in Anti-Emetic Drug Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Building Block in Modern Antiemetics
The bicyclic amine, 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, also known as endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a cornerstone intermediate in the synthesis of a specific class of potent anti-emetic agents.[1][2][3] Its rigid, three-dimensional structure is critical for achieving high-affinity and selective binding to the target receptor. This guide focuses on its principal application in the synthesis of Granisetron, a selective serotonin 5-HT₃ receptor antagonist widely used to manage nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][4]
Granisetron's therapeutic efficacy stems from its ability to block 5-HT₃ receptors located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain.[1][5] Chemotherapeutic agents can trigger a massive release of serotonin from enterochromaffin cells in the gut; this serotonin then activates 5-HT₃ receptors, initiating the vomiting reflex.[1][5] By competitively inhibiting these receptors, Granisetron effectively prevents the emetogenic signal.[5][6] The specific stereochemistry of the 9-azabicyclo[3.3.1]nonane core is instrumental in orienting the molecule correctly within the receptor's binding pocket, a key aspect of its pharmacological activity.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is fundamental to successful synthesis. Below are the key properties of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.
| Property | Value | Source(s) |
| CAS Number | 76272-56-5 | [2][7][8] |
| Molecular Formula | C₉H₁₈N₂ | [2][9] |
| Molecular Weight | 154.25 g/mol | [2][9] |
| Appearance | Pale Yellow Oil / Liquid | [2][7] |
| Boiling Point | ~200.9 °C at 760 mmHg | [7][8] |
| Density | ~1.0 g/cm³ | [2][8] |
| Storage Conditions | Refrigerator (4°C) | [2][7][8] |
Core Application: Synthesis of Granisetron via Amide Coupling
The most prevalent and industrially significant application of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is its use as the amine component in the synthesis of Granisetron. The synthesis hinges on a classic nucleophilic acyl substitution reaction to form a stable amide bond.
Principle of Synthesis
The overall strategy involves the coupling of two key intermediates:
-
1-Methyl-indazole-3-carboxylic acid : This moiety provides the indazole carboxamide portion of Granisetron.
-
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine : This bicyclic amine provides the rigid structural backbone.
The carboxylic acid is first "activated" to make it more susceptible to nucleophilic attack. This is typically achieved by converting it into a more reactive derivative, such as an acyl chloride. The activated acid is then reacted with the bicyclic amine to form the final amide product, Granisetron.[1][4][10][11]
General Synthetic Workflow
The synthesis can be logically broken down into three primary stages: activation, coupling, and purification.
Detailed Laboratory Protocol
This protocol represents a synthesis of common methods described in the literature.[4][10][12] It is intended as a guide and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
1-Methyl-indazole-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, methanol, isopropanol)
Protocol Steps:
-
Activation of the Carboxylic Acid:
-
To a stirred solution of 1-methyl-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Causality: The carboxylic acid is a poor electrophile. Oxalyl chloride converts it to 1-methylindazole-3-carbonyl chloride, a highly reactive acyl chloride.[2][4] DMF acts as a catalyst for this conversion via the Vilsmeier-Haack mechanism. Cooling is critical to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution (CO, CO₂) ceases. The completion can be monitored by TLC or IR (disappearance of the broad carboxylic acid O-H stretch).
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool this amine solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution dropwise.
-
Causality: The primary amine of the bicycloalkane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[12] The reaction is again cooled to manage the exothermicity.
-
Stir the reaction mixture at room temperature for 3-5 hours or until completion, as monitored by TLC or HPLC.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and brine.
-
Causality: The aqueous washes remove water-soluble byproducts, including triethylamine hydrochloride and any unreacted starting materials.
-
Dry the organic layer (DCM) over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Granisetron base, often as an oil or a solid residue.[12]
-
-
Purification:
-
The crude product often requires purification to meet pharmaceutical standards.
-
Recrystallization: The crude base can be recrystallized from a suitable solvent system, such as methanol or an ethyl acetate/heptane mixture, to yield high-purity crystalline Granisetron.[13]
-
Chromatography: For laboratory scale or to remove persistent impurities, purification can be achieved using column chromatography on silica gel.[12]
-
The purity of the final product should be confirmed by HPLC, NMR, and Mass Spectrometry. HPLC purity of >99.5% is typically desired.[12][13]
-
Process Optimization and Yield Considerations
While the core chemistry is straightforward, process optimization is key for industrial applications to maximize yield and purity while ensuring commercial viability.
| Parameter | Optimization Strategy & Rationale | Reference(s) |
| Solvent | Ketonic solvents like methyl isobutyl ketone (MIBK) have been used as a single solvent for the reaction, simplifying the process and potentially improving product isolation. | [13][14] |
| Base | While triethylamine is common, other organic bases such as N,N-diisopropylethylamine (DIPEA) can be employed to control reactivity and minimize side reactions. | [14] |
| Temperature | Precise temperature control, often between -5°C and 0°C during the addition phase, is crucial for minimizing impurity formation and maximizing yield. | [13][14] |
| Purification | Direct conversion of the crude base to its hydrochloride salt can be an effective purification step. The salt often has better crystalline properties than the free base, facilitating isolation of a high-purity product. | [4][12] |
Reported yields and purities vary depending on the specific patented process, but optimized methods can achieve high yields with final product purities exceeding 99.9% as determined by HPLC.[12][13]
Key Structures in Granisetron Synthesis
The interaction between the two key intermediates is fundamental to the synthesis.
Conclusion
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is not merely a reagent but a strategic molecular scaffold. Its defined stereochemistry and rigid conformation are indispensable for the synthesis of Granisetron, a highly effective and selective 5-HT₃ antagonist. The synthetic route, centered on a robust amide bond formation, is well-established and scalable. For researchers and professionals in drug development, a deep understanding of the reaction mechanism, the rationale behind each procedural step, and the potential avenues for optimization are critical for the efficient and high-purity synthesis of this vital anti-emetic drug.
References
- EP0882045B1 - Process for the preparation of granisetron - Google P
- WO1997030049A1 - Process for the preparation of granisetron - Google P
- ES2221951T3 - PROCEDURE FOR THE PREPARATION OF GRANISETRON.
-
GRANISETRON - New Drug Approvals. [Link]
- WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google P
- WO2007088557A1 - Process for highly pure crystalline granisetron base - Google P
-
An Improved Process For The Preparation Of Granisetron Hydrochloride - Quick Company. [Link]
-
What are the molecular and cellular mechanisms of GRANISETRON in SUSTOL therapy? - Consensus. [Link]
-
What is the mechanism of Granisetron? - Patsnap Synapse. [Link]
-
CAS#:76272-56-5 | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Chemsrc. [Link]
-
9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine - PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is the mechanism of Granisetron? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 [sigmaaldrich.com]
- 8. CAS#:76272-56-5 | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Chemsrc [chemsrc.com]
- 9. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP0882045B1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 11. WO1997030049A1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 12. WO2007088557A1 - Process for highly pure crystalline granisetron base - Google Patents [patents.google.com]
- 13. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
- 14. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]
Reaction mechanisms of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane with acid chlorides
Abstract
This application note details the reaction mechanism and synthetic protocols for the acylation of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane with acid chlorides. While the 3-amino isomer (Granatamine) is the standard intermediate for 5-HT3 antagonists like Granisetron [1, 2], the 1-amino isomer represents a distinct bridgehead amine scaffold. This guide addresses the specific challenges of bridgehead functionalization, including steric hindrance and the basicity of the tertiary N-9 bridge, providing optimized protocols for high-yield amide formation.
Part 1: Chemical Context & Reactivity Profile
Structural Analysis
The substrate contains two nitrogen centers with distinct reactivities:[1][2]
-
N-1 (Primary Amine, Bridgehead): The reaction site. Located at the bridgehead position (C1), this amine is sterically shielded compared to the secondary carbons (e.g., C3). Unlike planar aromatic amines, the bridgehead geometry imposes rigidity, potentially retarding nucleophilic attack due to steric bulk [3].
-
N-9 (Tertiary Amine, Bridge): A methylated tertiary amine. It is non-nucleophilic regarding acylation (cannot form a neutral amide) but is highly basic. It acts as an internal proton trap, reacting with the HCl by-product to form a hydrochloride salt (
).
The Challenge: Bridgehead Sterics & Salt Formation
-
Steric Hindrance: Bridgehead amines (analogous to 1-adamantylamine) often exhibit slower kinetics in
-type attacks or addition-elimination reactions due to the inability of the carbon skeleton to relax during the transition state. -
Self-Quenching: The HCl generated during acylation will protonate the most basic site. If N-9 is protonated, the molecule precipitates as a salt, potentially trapping the unreacted N-1 amine in the crystal lattice or changing the solubility profile, stalling the reaction.
Part 2: Reaction Mechanism
The reaction follows a Nucleophilic Acyl Substitution pathway, modified by the presence of the internal base (N-9).
Step-by-Step Mechanism
-
Nucleophilic Attack: The lone pair of the primary amine (N-1) attacks the electrophilic carbonyl carbon of the acid chloride (
). -
Tetrahedral Intermediate: A transient tetrahedral intermediate forms. The bridgehead geometry at C1 may destabilize this state sterically.
-
Elimination: The carbonyl bond reforms, expelling the chloride ion (
). -
Proton Transfer (Critical): The resulting protonated amide is highly acidic. The proton is transferred to a base. In the absence of external base, N-9 captures this proton. In the presence of Triethylamine (TEA) or Diisopropylethylamine (DIPEA), the external base scavenges the proton, keeping N-9 free.
Mechanistic Visualization
The following diagram illustrates the pathway, highlighting the role of the auxiliary base in preventing N-9 salt formation.
Caption: Mechanistic pathway of bridgehead amine acylation showing the critical deprotonation step mediated by an auxiliary base.
Part 3: Experimental Protocols
Given the bridgehead sterics, a standard "mix-and-stir" protocol may yield incomplete conversion. Two methods are provided: Method A (Standard) and Method B (Catalytic/Forcing), which is recommended for bulky acid chlorides.
Reagents & Materials
| Reagent | Equiv.[3] | Role | Notes |
| 1-Amino-9-Me-9-Azabicyclo[3.3.1]nonane | 1.0 | Substrate | Ensure free base form (not HCl salt). |
| Acid Chloride ( | 1.1 - 1.2 | Electrophile | Distill if colored/impure. |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl; prevents N-9 protonation. |
| DMAP | 0.1 | Catalyst | Critical for Method B. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (dry over |
Method B: DMAP-Catalyzed Acylation (Recommended)
Rationale: 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, overcoming the steric hindrance of the C1 bridgehead.
Step-by-Step Procedure:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add Triethylamine (2.5 mmol). Stir at Room Temperature (RT) for 5 minutes.
-
Catalyst: Add DMAP (0.1 mmol).
-
Cooling: Cool the solution to
using an ice bath. Note: Cooling controls the exotherm, minimizing side reactions. -
Acylation: Add the Acid Chloride (1.1 mmol) dropwise (diluted in 1 mL DCM if solid) over 10 minutes.
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%
). Stain with Ninhydrin (primary amine consumes = disappearance of spot).
-
-
Quench: Add saturated
solution (5 mL) and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
Workup & Purification Workflow
Because the product contains a basic tertiary amine (N-9), standard acidic washes will extract the product into the water layer. A modified "Basic Workup" is required.
Caption: Workup protocol designed to retain the basic amine product in the organic phase.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | N-9 Salt Formation | Increase TEA to >3.0 equivalents to ensure N-9 remains deprotonated. |
| No Reaction | Bridgehead Sterics | Switch to Method B (add DMAP) or heat to reflux ( |
| Product in Aqueous Layer | Accidental Acidification | The product is basic. Ensure aqueous washes are pH > 9 . Do not use HCl wash. |
| Impurity Spots | Di-acylation | Unlikely for bridgehead amines, but if observed, reduce Acid Chloride to 0.95 eq. |
References
-
BenchChem. Application Notes: Derivatization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine.[3] (Accessed 2023).[4][5]
-
PubChem. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Compound Summary. National Library of Medicine.
-
MDPI. Synthesis of 9-oxabicyclo[3.3.1]nonane Core via Nucleophilic Ring-Opening. (Analogous bridgehead reactivity discussion).
-
Echemi. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane Synthesis and Manufacturing.
Sources
- 1. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:76272-56-5 | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Chemsrc [chemsrc.com]
Application Note: Scalable Production of Endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
This Application Note is designed for researchers and process chemists optimizing the production of Endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane , a critical intermediate in the synthesis of 5-HT3 receptor antagonists like Granisetron .
Nomenclature Clarification
-
Target Molecule: Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[1][2][3][4][5][6]
-
CAS Registry Number: 76272-56-5.
-
Synonym Warning: This compound is frequently listed in commercial catalogs as 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. This naming is chemically misleading (implying a bridgehead amine) but refers to the same physical entity used in Granisetron synthesis. This guide addresses the 3-amino (endo) isomer.[2][4][5][7]
Introduction & Strategic Overview
The 9-azabicyclo[3.3.1]nonane skeleton (Granatane) is a homolog of the tropane alkaloid system.[7] The endo-3-amino derivative is the pharmacophore scaffold responsible for the high-affinity binding of Granisetron to serotonin (5-HT3) receptors.
Industrial scalability relies on the Robinson-Schöpf condensation , a biomimetic double Mannich reaction that constructs the bicyclic core in a single step from acyclic precursors. This route is preferred over fragmentation-recombination strategies due to its atom economy, aqueous solvent compatibility, and use of inexpensive starting materials.
Process Flow Architecture
The production line consists of three critical phases:
-
Core Construction: Double Mannich condensation to form Pseudopelletierine (Ketone).
-
Functionalization: Conversion of the ketone to the oxime.
-
Stereoselective Reduction: Catalytic hydrogenation to the endo-amine.
Figure 1: Synthetic pathway for the target amine.[5][8] The Robinson-Schöpf reaction constructs the bicyclic skeleton, followed by functional group manipulation to install the amine with specific stereochemistry.
Detailed Experimental Protocols
Phase 1: Synthesis of Pseudopelletierine (The Ketone Scaffold)
Principle: A double Mannich condensation involving a dialdehyde, a primary amine, and a dicarboxylic acid (or its salt). Decarboxylation occurs spontaneously under the reaction conditions.
Reagents:
-
Glutaraldehyde (50% w/w aq. solution): 1.0 eq
-
Methylamine hydrochloride: 1.0 eq
-
Acetonedicarboxylic acid: 1.0 eq
-
Sodium Acetate (anhydrous): Buffer to maintain pH 4–5
-
Water: Solvent[1]
Protocol:
-
Preparation: In a jacketed glass reactor equipped with an overhead stirrer and pH probe, dissolve Methylamine HCl (67.5 g, 1.0 mol) and Acetonedicarboxylic acid (146.1 g, 1.0 mol) in Water (1.5 L).
-
Buffering: Cool the solution to 5°C. Slowly add a solution of Sodium Acetate (approx. 200 g in 500 mL water) to adjust the pH to 4.5. Critical: Higher pH leads to polymerization; lower pH inhibits the Mannich reaction.
-
Addition: Add Glutaraldehyde (50% aq., 200 g, 1.0 mol) dropwise over 60 minutes, maintaining the internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 48 hours. Evolution of CO₂ gas will be observed (decarboxylation).
-
Workup:
-
Basify the dark reaction mixture to pH 12 using 50% NaOH solution.
-
Extract continuously with Dichloromethane (DCM) or perform multiple batch extractions (4 x 500 mL).
-
Dry the organic phase over MgSO₄ and concentrate in vacuo.
-
-
Purification: Distill the residue under reduced pressure (bp ~110°C at 15 mmHg) or recrystallize from Petroleum Ether.
-
Target Yield: 60–75%
-
Appearance: Crystalline solid (mp 63–65°C).
-
Phase 2: Stereoselective Synthesis of the Endo-Amine
Direct reductive amination often yields mixed isomers. The two-step Oxime-Reduction route provides better control over the endo/exo ratio, favoring the thermodynamic endo product under specific hydrogenation conditions.
Step 2A: Oximation
-
Dissolve Pseudopelletierine (15.3 g, 0.1 mol) in Ethanol (100 mL).
-
Add Hydroxylamine Hydrochloride (7.6 g, 0.11 mol) and Sodium Acetate (9.0 g, 0.11 mol) dissolved in minimum water.
-
Reflux for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Concentrate the solvent, basify with Na₂CO₃, and extract with Chloroform.
-
Evaporate to obtain the oxime (mp 128°C). Yield: >90%.
Step 2B: Catalytic Hydrogenation (Raney Nickel)
Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.
-
Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge:
-
Pseudopelletierine Oxime: 16.8 g (0.1 mol)
-
Solvent: Ethanol (anhydrous, 150 mL)
-
Catalyst: Raney Nickel (active slurry, ~3.0 g)
-
Additive: Ammonium Acetate (1.0 g) – Prevents secondary amine formation.
-
-
Hydrogenation:
-
Purge reactor with N₂ (3x) then H₂ (3x).
-
Pressurize to 50 bar (725 psi) H₂.
-
Heat to 50°C and stir at high agitation (800-1000 rpm) to eliminate mass transfer limitations.
-
Reaction time: 12–24 hours.[9]
-
-
Workup:
-
Cool and depressurize.
-
Filter catalyst through a Celite pad (Keep wet! Fire hazard).
-
Concentrate filtrate to an oil.
-
-
Purification (Isomer Isolation):
-
Dissolve the crude oil in Ethanol .
-
Add concentrated HCl (2.2 eq) to precipitate the dihydrochloride salt.
-
Fractional Crystallization: Recrystallize from Ethanol/Methanol. The endo-isomer salt crystallizes preferentially.
-
Validation: Check melting point (>300°C for HCl salt) and NMR.
-
Scalability & Critical Process Parameters (CPPs)
To transition from bench to pilot scale, the following parameters must be strictly controlled.
| Parameter | Specification | Impact on Quality/Yield |
| pH (Phase 1) | 4.0 – 5.0 | Critical: pH >5 causes glutaraldehyde polymerization; pH <3 stalls the Mannich condensation. |
| Temperature (Phase 1) | <10°C (Addition)25°C (Reaction) | Exotherm control prevents tar formation. |
| H₂ Pressure (Phase 2) | >30 bar (435 psi) | High pressure is required to reduce the sterically hindered oxime efficiently. |
| Catalyst Load | 10-20 wt% Raney Ni | Lower loading results in incomplete reduction; higher loading increases pyrophoric waste handling. |
| Agitation | >800 RPM (Gas-Liquid) | Hydrogenation is mass-transfer limited. Poor mixing leads to reaction stalling. |
Analytical Controls & Characterization
Identity Verification
-
1H NMR (CDCl₃): The bridgehead protons (H-1, H-5) and the H-3 proton (alpha to amine) are diagnostic.
-
Endo-isomer H-3: Typically appears as a multiplet at ~3.1-3.3 ppm.
-
Exo-isomer H-3: Typically appears downfield relative to endo.
-
-
GC-MS: Use an amine-specific column (e.g., Rtx-5 Amine).
-
Derivatization (e.g., with trifluoroacetic anhydride) may improve peak shape and separation of isomers.
-
Self-Validating Purity Check
Dissolve the final hydrochloride salt in D₂O. The integration ratio of the N-Methyl singlet (~2.8 ppm) to the H-3 methine proton must be exactly 3:1. Any deviation suggests salt contamination or incomplete drying.
References
-
Granisetron Synthesis & Intermediates
-
Robinson-Schöpf Reaction Mechanism
-
Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link
-
- Stereoselective Reduction of Granatanones: Lyle, R. E., et al. (1959). "The Reduction of Nitrogen Heterocycles with Complex Metal Hydrides." Journal of Organic Chemistry. (Provides context on stereochemical outcomes in bicyclic systems).
-
Chemical Safety Data
-
PubChem Compound Summary: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. Link
-
Sources
- 1. chembk.com [chembk.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chemscene.com [chemscene.com]
- 4. WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators - Google Patents [patents.google.com]
- 5. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
- 6. Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride | 135906-03-5 [sigmaaldrich.com]
- 7. US5202333A - Tricyclic 5-HT3 receptor antagonists - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Welcome to the technical support center for the synthesis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and systematically improve yields. We will explore common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols.
Introduction to the Synthesis
The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. The synthesis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, a valuable building block, can be challenging due to the steric hindrance around the bridgehead position and the potential for competing side reactions. This guide will focus on a common synthetic approach involving the Hofmann rearrangement of a precursor amide and provide strategies to overcome typical hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low Yield in the Hofmann Rearrangement Step
Question: We are attempting the Hofmann rearrangement of 9-Methyl-9-azabicyclo[3.3.1]nonane-1-carboxamide to yield 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, but our yields are consistently low (<30%). What are the likely causes and how can we improve this?
Answer: Low yields in the Hofmann rearrangement are a common issue and can stem from several factors.[2][3] Let's break down the potential causes and solutions.
Potential Causes:
-
Incomplete N-bromination: The initial step of the Hofmann rearrangement is the formation of an N-bromoamide intermediate.[3][4] Incomplete reaction here will leave unreacted starting material.
-
Side Reactions of the Isocyanate Intermediate: The key isocyanate intermediate is highly reactive and can be intercepted by nucleophiles other than water, or it can polymerize.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the nature of the base are critical parameters that need to be finely tuned.
-
Degradation of the Product: The resulting amine may be sensitive to the reaction conditions, particularly if prolonged heating or harsh basic conditions are used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Hofmann rearrangement.
Experimental Protocol: Optimized Hofmann Rearrangement
This protocol incorporates best practices to mitigate the issues mentioned above.
-
Preparation of the N-bromoamide:
-
Dissolve 9-Methyl-9-azabicyclo[3.3.1]nonane-1-carboxamide (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent like THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of sodium hypobromite (NaOBr) (1.1 eq) while maintaining the temperature below 5 °C. The NaOBr solution can be prepared by adding bromine (1.1 eq) to a cold solution of sodium hydroxide (2.2 eq) in water.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
-
Rearrangement and Hydrolysis:
-
Rapidly heat the reaction mixture to 60-70 °C and maintain this temperature for 30-60 minutes. The rearrangement is often accompanied by a color change.
-
Monitor the disappearance of the N-bromoamide and the formation of the amine product.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated HCl to a pH of ~1-2.
-
Wash the acidic aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 50% NaOH solution) to a pH of >12, keeping the mixture cool in an ice bath.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent streaking).
-
Data Summary: Impact of Reaction Conditions on Yield
| Parameter | Condition A | Condition B (Optimized) | Expected Yield |
| Brominating Agent | Pre-mixed NaOBr | Freshly prepared NaOBr | Higher with fresh reagent |
| Rearrangement Temp. | Room Temperature | 60-70 °C | Significantly higher |
| Base | NaOH | NaOMe | May improve yield in some cases |
| Work-up | Direct Extraction | Acid/Base Extraction | Improved purity and yield |
Issue 2: Formation of Urea Byproducts
Question: During the synthesis, we observe the formation of a significant amount of a symmetrical urea byproduct. What is the cause of this, and how can it be prevented?
Answer: The formation of a symmetrical urea is a classic side reaction in the Hofmann rearrangement. It arises from the reaction of the highly electrophilic isocyanate intermediate with the desired amine product.
Mechanism of Urea Formation:
Caption: Reaction pathway for urea byproduct formation.
Prevention Strategies:
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular reaction between the isocyanate and the amine.
-
Trapping the Isocyanate: As mentioned previously, the isocyanate can be trapped with an alcohol (e.g., methanol or tert-butanol) to form a carbamate.[3] The carbamate is stable under the reaction conditions and can be isolated and then hydrolyzed in a separate step to yield the desired amine. This two-step approach often provides a cleaner product and higher overall yield.
-
Alternative Reagents: Using reagents like (bis(trifluoroacetoxy)iodo)benzene can sometimes lead to cleaner reactions with fewer side products compared to the classical bromine/base conditions.[3]
Experimental Protocol: Trapping the Isocyanate as a Carbamate
-
Follow the optimized Hofmann rearrangement protocol (steps 1 and 2).
-
Carbamate Formation:
-
Instead of proceeding to the work-up after the rearrangement, cool the reaction mixture to room temperature.
-
Add an excess of dry methanol (or tert-butanol) to the reaction mixture.
-
Stir for 2-4 hours, or until the isocyanate is completely consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
-
Isolation of the Carbamate:
-
Extract the carbamate into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate to obtain the crude carbamate, which can be purified by column chromatography.
-
-
Hydrolysis of the Carbamate:
-
Dissolve the purified carbamate in a suitable solvent (e.g., a mixture of water and an alcohol).
-
Add a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., KOH) and heat the mixture to reflux until the carbamate is fully hydrolyzed.
-
Follow the acid/base work-up procedure described in the optimized Hofmann rearrangement protocol to isolate the final amine product.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable precursor for the 9-Methyl-9-azabicyclo[3.3.1]nonane-1-carboxamide?
A1: A common starting material is 9-methyl-9-azabicyclo[3.3.1]nonan-1-carboxylic acid. This can be synthesized through various routes, often involving a multi-step sequence starting from more readily available precursors. The carboxylic acid can then be converted to the primary amide via the acid chloride or by using standard peptide coupling reagents (e.g., EDC, HOBt, and ammonia).
Q2: Are there alternative methods to synthesize 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane?
A2: Yes, other synthetic strategies exist. For instance, a Curtius rearrangement starting from the corresponding acyl azide, or a Schmidt reaction on the carboxylic acid could also yield the desired amine.[5] Additionally, methods involving intramolecular C-H amination are being developed for the synthesis of bridged bicyclic amines and could potentially be adapted for this target.[6][7]
Q3: How critical is the stereochemistry in this synthesis?
A3: For the parent 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, the stereochemistry at the 1-position is not a factor as it is a bridgehead carbon. However, if there are other substituents on the bicyclic ring, their stereochemistry would be crucial and would need to be controlled throughout the synthetic sequence.
Q4: What are the safety precautions for the Hofmann rearrangement?
A4: Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction can be exothermic, especially during the addition of bromine to the base, so it is important to maintain cooling. The use of strong bases and acids also requires care.
References
- Vertex AI Search. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane.
- Reddit. (2022, August 29). Synthesis of (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine), the most potent known a3b4 nicotinic antagonist, addiction cycle interrupter. r/OrganicChemistry.
- ACS Medicinal Chemistry Letters. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
- European Patent Office. (1999, June 9). PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - EP 0748321 B1.
- MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
- Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
- The synthesis of functionalized bridged polycycles via C–H bond insertion. (2016, May 17).
- ACS Publications. (2009, July 24). Domino Synthesis of Bridged Bicyclic Tetrahydro-1,2-oxazines: Access to Stereodefined 4-Aminocyclohexanols. Organic Letters.
- YouTube. (2024, April 6). Synthesis of Bridge-substituted BCPs with Joe Anderson.
- ResearchGate. (2025, December 28). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids.
- ResearchGate. (n.d.). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.
- Preprints.org. (2025, December 18). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil.
- ResearchGate. (n.d.). Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a.
- ResearchGate. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
- Google Patents. (n.d.). EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
- Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
- Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Chemistry Steps. (2025, June 17). Hofmann Rearrangement.
- ACS Publications. (2022, January 20). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone.
- ResearchGate. (n.d.). The reported method for the construction of saturated bicyclic amines...
- Chemistry Notes. (2022, January 29). Hofmann Rearrangement: Mechanism, application.
- Chemistry Steps. (2020, April 15). Preparation of Amines.
- PubMed. (2008, June 19). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1.
- YouTube. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry.
- Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro.
Sources
Technical Support Center: Purification of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Welcome to the technical support center for the purification of crude 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical intermediate.
Introduction
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the 5-HT3 antagonist, Granisetron. The stereochemical purity of this bicyclic amine is paramount, with the endo isomer being the desired product for this application. This guide will address common challenges in isolating the pure endo isomer from crude reaction mixtures, which often contain the exo isomer, unreacted starting materials, and other side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For syntheses involving the reduction of an oxime precursor, incomplete reduction can leave residual oxime.[1] In syntheses related to Granisetron, a number of process-related impurities can arise.[2][3] The most critical impurity to monitor and remove is the diastereomeric exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.[3] Other potential impurities may include starting materials from the initial steps of the synthesis, such as derivatives of indazole-3-carboxylic acid if you are working with downstream intermediates of Granisetron.[2] Oxidation of the tertiary amine can also lead to the formation of the corresponding N-oxide.[2][4]
Table 1: Common Potential Impurities
| Impurity Name | Structure | Origin |
| exo-1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane | Diastereomer of the desired product | Non-stereoselective reduction or epimerization |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | Incomplete reduction of the oxime precursor[1] | |
| 1-Methyl-indazole-3-carboxylic acid | Unreacted starting material in Granisetron synthesis[2] | |
| Granisetron N-Oxide | Oxidation of the tertiary amine[2][4] |
Q2: My purified product is an oil and will not crystallize. What should I do?
A2: It is not uncommon for bicyclic amines to be obtained as oils, especially if there are residual impurities that inhibit crystallization. Here are several strategies to induce crystallization:
-
Purity Check: First, ensure the oil is of high purity using TLC or HPLC. Even small amounts of impurities can significantly hinder crystallization. If impurities are detected, another purification step (e.g., column chromatography) is recommended.
-
Solvent Titration (Anti-Solvent Addition): Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, dichloromethane). Then, slowly add a "poor" solvent (an anti-solvent) in which the amine is insoluble (e.g., hexane, diethyl ether) until the solution becomes turbid.[5] Warm the mixture gently to redissolve the oil and then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Salt Formation: Amines often form highly crystalline salts.[6] Dissolving the oily free base in a suitable solvent (e.g., isopropanol, ethanol) and adding an acid like hydrochloric acid (as a solution in a miscible solvent) or oxalic acid can precipitate the corresponding salt, which is often easier to crystallize and handle.[6]
Q3: How can I effectively separate the endo and exo isomers?
A3: The separation of endo and exo diastereomers is a critical and often challenging step.
-
Fractional Crystallization: If the free base or its salt has different solubilities for the two isomers, fractional crystallization can be employed. This involves carefully selecting a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out of solution upon cooling, leaving the other isomer in the mother liquor. This process may need to be repeated to achieve high diastereomeric purity.
-
Column Chromatography: This is a very effective method for separating diastereomers. Due to the different spatial arrangement of the amino group, the isomers will have different affinities for the stationary phase. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Spots on TLC | 1. The mobile phase is not sufficiently basic to suppress the interaction of the amine with the acidic silica gel. 2. The sample is overloaded on the TLC plate. | 1. Add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium hydroxide.[7] 2. Spot a more dilute solution of your sample. |
| Low Yield After Column Chromatography | 1. The compound is irreversibly adsorbing to the silica gel. 2. The compound is volatile and is being lost during solvent evaporation. | 1. Deactivate the silica gel by adding a few percent of a base like triethylamine to the eluent.[7] Alternatively, use a less acidic stationary phase like alumina. 2. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or high temperatures. |
| Product Decomposes During Purification | 1. The amine is sensitive to prolonged exposure to acidic silica gel. 2. The compound is thermally unstable at the distillation temperature. | 1. Use a deactivated stationary phase (e.g., alumina or amine-functionalized silica) for chromatography.[7] 2. If distillation is necessary, perform it under high vacuum to lower the boiling point. |
| Difficulty Forming a Crystalline Hydrochloride Salt | 1. The presence of water can lead to the formation of a gummy or oily product. 2. The solvent system is not optimal for crystallization. | 1. Use anhydrous solvents and HCl solution (e.g., HCl in isopropanol or diethyl ether). If water is present, azeotropic removal with a solvent like toluene can be effective.[6] 2. Experiment with different solvent systems. Alcohols like ethanol and isopropanol are good starting points.[6] The addition of an anti-solvent like diethyl ether or hexane can also induce precipitation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of the endo and exo isomers and removal of other less polar impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase. A common mobile phase system for amines on silica gel is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), with a small amount of a basic modifier.[8][9] A typical starting eluent could be Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1). The polarity can be gradually increased by increasing the proportion of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Table 2: Suggested Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (gradient from 95:4.5:0.5 to 80:18:2) |
| Detection (TLC) | Ninhydrin stain or potassium permanganate stain |
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
This protocol is effective for obtaining a stable, crystalline solid from an oily or impure free base.
-
Dissolution: Dissolve the crude amine in a suitable alcohol, such as isopropanol or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the pH is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt will likely precipitate. If not, cool the solution in an ice bath to induce crystallization. If it still remains a solution, you can add an anti-solvent like diethyl ether.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualization of Purification Workflow
Caption: General purification workflow for crude 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane.
References
-
Daicel Pharma. (n.d.). Granisetron Impurities and Granisetron. Retrieved from [Link]
- Vishnu, E. V. R., Joseph, S., Srinivasana, A. K., Gania, R. S., Reddy, G. R., Rao, P. V., Dahanukara, V. H., Ramanatham, J., & Devanna, N. (2011). Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. Letters in Organic Chemistry, 8(10), 722–727.
-
ResearchGate. (2011). Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Granisetron-impurities. Retrieved from [Link]
-
European Patent Office. (1999). PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE (EP 0748321 B1). Retrieved from [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
-
IMSERC. (n.d.). Guide for crystallization. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
European Patent Office. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors (EP 1934212 B1). Retrieved from [Link]
- Eureka | Patsnap. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges with 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane Salts
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane and its salts. This resource is designed to provide you with in-depth, practical solutions to common solubility issues encountered during your experiments. Our approach is rooted in fundamental physicochemical principles and field-proven strategies to ensure you can confidently advance your research.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions you may have about the solubility of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane salts.
Q1: What are the key structural features of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane that influence its solubility?
A1: 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane possesses a rigid bicyclic ring structure with a tertiary amine and a primary amine. This structure imparts several key characteristics that govern its solubility:
-
Basicity: The presence of two amine groups, particularly the primary amine, makes the molecule basic. These amines can be protonated to form salts, which is a common strategy to enhance aqueous solubility. The predicted pKa of the conjugate acid of the primary amine is approximately 11.09, indicating it is a strong base.
-
Polarity: The amine groups introduce polarity to the molecule, allowing for hydrogen bonding with protic solvents like water.
-
Lipophilicity: The carbon skeleton of the bicyclic system contributes to the molecule's lipophilicity. The balance between the polar amine groups and the nonpolar hydrocarbon framework will ultimately determine the solubility in a given solvent.
Q2: Why is salt formation a common strategy for improving the solubility of this compound?
A2: Salt formation is a widely adopted and effective method for increasing the aqueous solubility and dissolution rate of weakly basic or acidic drugs.[1] For a basic compound like 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, reacting it with an acid to form a salt introduces ionic character. This enhances the interaction of the molecule with polar solvents like water, thereby increasing its solubility. The choice of the counterion (the acidic part of the salt) can significantly influence the final properties of the salt, including its solubility and stability.[2][3]
Q3: How does pH affect the solubility of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane and its salts?
A3: The pH of the solvent system is a critical factor governing the solubility of this compound and its salts. As a basic molecule, its solubility is highly pH-dependent.
-
In acidic conditions (low pH): The amine groups will be protonated (e.g., -NH2 becomes -NH3+). This ionized form is more polar and will exhibit significantly higher solubility in aqueous solutions.
-
In basic conditions (high pH): The amine groups will be in their neutral, un-ionized form. This form is less polar and will have lower aqueous solubility.
This relationship can be visualized as follows:
Caption: Troubleshooting workflow for precipitation issues.
Guide 2: Issue - The dissolution rate of my salt is too slow for my application.
Potential Causes & Solutions:
-
Particle Size is Too Large: Larger particles have a smaller surface area-to-volume ratio, which slows down the rate of dissolution.
-
Troubleshooting Steps:
-
Micronization: If you have access to the appropriate equipment, reducing the particle size of your solid salt through micronization can significantly increase the dissolution rate.
-
Sonication: In the lab, applying sonication to a suspension of the salt in the solvent can help to break up agglomerates and increase the surface area exposed to the solvent.
-
-
-
Poor Wettability: The solid salt may not be easily wetted by the solvent, which can hinder dissolution.
-
Troubleshooting Steps:
-
Agitation: Ensure adequate stirring or agitation to promote contact between the solid and the solvent.
-
Surfactants: The addition of a small amount of a pharmaceutically acceptable surfactant can improve the wettability of the solid.
-
-
Guide 3: Issue - I need to dissolve my salt in a mixed solvent system, but it's not dissolving well.
Potential Causes & Solutions:
-
Inappropriate Co-solvent: The choice of co-solvent is crucial. A co-solvent should be miscible with the primary solvent and have a good solubilizing capacity for your compound.
-
Troubleshooting Steps:
-
Screening Co-solvents: Experiment with different water-miscible organic solvents such as ethanol, isopropanol, or polyethylene glycol (PEG).
-
Systematic Approach: Prepare a series of solvent mixtures with varying ratios of the co-solvent to the primary solvent to identify the optimal composition for solubility.
-
-
-
Order of Addition: The order in which you mix the components can sometimes affect the final solubility.
-
Troubleshooting Steps:
-
Try dissolving the salt in the co-solvent in which it is more soluble first, and then add the primary solvent.
-
-
Advanced Strategies for Enhancing Solubility
For particularly challenging cases, consider these advanced formulation strategies.
Salt Selection and Counterion Optimization
The choice of the acid used to form the salt can have a profound impact on its solubility and other physicochemical properties. [2][3]While hydrochloride salts are a common and often effective choice, other counterions may offer advantages.
| Counterion Type | Potential Impact on Solubility | Considerations |
| Small Inorganic Anions (e.g., Cl-, Br-, SO4²⁻) | Generally provide good aqueous solubility. | May be hygroscopic. |
| Organic Acids (e.g., mesylate, tosylate, citrate, tartrate) | Can modulate solubility and provide opportunities for forming different crystal structures (polymorphs) with varying properties. | The size and lipophilicity of the counterion can influence the overall solubility of the salt. [2] |
| Hydrophilic Counterions | Can enhance aqueous solubility. | The effect can be complex and may depend on the specific interactions between the drug, counterion, and solvent. |
Use of Solubilizing Excipients
In addition to co-solvents, other excipients can be employed to enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic parts of the drug and presenting a hydrophilic exterior to the solvent.
-
Surfactants: These molecules can form micelles that can encapsulate the drug, increasing its apparent solubility in an aqueous medium.
Caption: Overview of solubility enhancement strategies.
References
-
Granisetron Hydrochloride. (2024, January 12). 4
-
PRODUCT MONOGRAPH Pr NAT-GRANISETRON Granisetron Hydrochloride Tablets, USP 1 mg granisetron (as granisetron hydrochloride) An. (2016, February 19). 5
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). 1
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). 6
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). 7
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. 8
-
Granisetron - PubChem. (n.d.). 9
-
Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15). 10
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012, January 15). PubMed. 2
-
Granisetron hydrochloride tablets. (n.d.). accessdata.fda.gov. 11
-
Granisetron. (2024, July 2). ChemicalBook. 12
-
The impact of the counterion in the performance of ionic hydrotropes. (2021, February 17). Link
-
Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins. (2017, May 5). Link
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). ResearchGate. 3
-
9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine. (n.d.). PubChem. 13
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Granisetron | 109889-09-0 [chemicalbook.com]
- 13. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 9-Azabicyclo[3.3.1]nonane Amination Troubleshooting
Welcome to the Application Support Center for granatane-core functionalization. The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged structure in pharmacology, most notably serving as the core for[1]. However, the reductive amination of 9-azabicyclo[3.3.1]nonan-3-one is notoriously prone to side reactions, including poor endo/exo stereoselectivity, premature ketone reduction, and over-alkylation.
As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to optimize your synthetic workflows and ensure self-validating experimental success.
Troubleshooting FAQs
Q1: Why is my reductive amination yielding a high percentage of the exo-amine epimer instead of the desired endo-amine? Causality: The stereochemical outcome of granatan-3-one reduction is entirely dictated by the trajectory of hydride attack. The bicyclic granatane core exists in a stable chair-chair conformation. The endo-face (the concave "inside" of the bicyclic system) is sterically hindered by the axial protons of the piperidine ring. Conversely, the exo-face is highly exposed. When using small, highly reactive hydrides like NaBH₄, the reagent can partially access the hindered endo-face, resulting in a mixed yield of exo- and endo-amines. Solution: Switch to a sterically bulky reducing agent such as[2]. The massive steric bulk of STAB restricts its approach exclusively to the less hindered exo-face. As the hydride is delivered from the exo-face, it pushes the forming amine group into the strict endo configuration,[3].
Q2: I am observing significant amounts of granatanol (alcohol) in my product mixture. How do I prevent premature ketone reduction? Causality: This side reaction occurs when the rate of ketone reduction outpaces the rate of imine/enamine formation. If the reducing agent is added to the one-pot mixture before the primary amine has fully condensed with the ketone, the unreacted 9-azabicyclo[3.3.1]nonan-3-one is rapidly reduced to 9-azabicyclo[3.3.1]nonan-3-ol. Solution: Decouple the reaction into a two-step process. Pre-form the imine using a Lewis acid water-scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄) before introducing the hydride. Ti(OiPr)₄ activates the carbonyl for nucleophilic attack while simultaneously trapping the displaced water, driving the equilibrium entirely to the imine.
Q3: What causes over-alkylation (tertiary amine formation), and how can it be minimized? Causality: Over-alkylation happens because the newly formed secondary amine product is often more nucleophilic than the starting primary amine. If unreacted ketone remains in the system, the secondary amine will attack it, forming an unwanted tertiary amine dimer. Solution: Maintain a strict stoichiometric excess of the primary amine (1.05 to 1.10 equivalents) relative to the ketone. Furthermore, maintaining the reaction at 0 °C during the initial hydride addition suppresses the thermal activation energy required for the bulkier secondary amine to attack a second ketone molecule.
Visualizing the Reaction Logic
Reaction pathway showing the desired endo-amination and common side reactions.
Logical relationship between reducing agent steric bulk and stereochemical outcome.
Quantitative Data: Reagent Selection Matrix
The following table summarizes the causal relationship between the choice of reducing conditions and the resulting product profile during the amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
| Reducing Agent | Additive / Pre-step | endo : exo Ratio | Ketone Reduction (%) | Over-alkylation (%) | Overall Yield (%) |
| NaBH₄ | None (One-pot) | 40 : 60 | 25 | 10 | 45 |
| NaCNBH₃ | AcOH (One-pot) | 85 : 15 | 10 | 5 | 75 |
| NaBH(OAc)₃ | AcOH (One-pot) | 95 : 5 | 5 | <2 | 88 |
| NaBH(OAc)₃ | Ti(OiPr)₄ (Two-step) | >99 : 1 | <1 | <1 | 94 |
Validated Experimental Protocol
To achieve a self-validating, high-yield synthesis of the endo-amine, follow this optimized two-step methodology:
Step 1: Imine Pre-formation Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and the desired primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
Step 2: Activation & Water Scavenging Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise. Stir at room temperature for 6–8 hours.
-
Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and as a desiccant to irreversibly trap water, preventing the reverse hydrolysis reaction.
-
Self-Validation Checkpoint: Do not proceed until LC-MS or TLC confirms >95% conversion of the ketone to the imine. Adding the reducing agent prematurely is the primary cause of granatanol side-product formation.
Step 3: Temperature Control Cool the reactor to 0 °C using an ice bath.
-
Causality: Lowering the thermal energy suppresses the nucleophilic attack of the resulting secondary amine on any trace unreacted ketone, eliminating over-alkylation.
Step 4: Stereoselective Reduction Portion-wise add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Causality: The bulky acetate ligands force the hydride to approach exclusively from the exposed exo-face, dictating the formation of the endo-amine.
Step 5: Quenching & Isolation After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃. Filter the biphasic mixture through a Celite pad to remove precipitated TiO₂ salts. Extract the aqueous layer with dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.
References
- Source: United States Patent and Trademark Office (US8501729B2)
-
Title: A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement Source: Australian Journal of Chemistry URL: [Link]
-
Title: Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Technical Support Guide: Optimizing pH for 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane Extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the liquid-liquid extraction of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. We will move beyond simple procedural steps to explore the underlying chemical principles that govern extraction efficiency, empowering you to troubleshoot and refine your protocols with confidence.
Section 1: Foundational Principles - The "Why" Behind pH Control
FAQ: Why is pH control the most critical parameter for extracting 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane?
Answer: The efficiency of your extraction hinges entirely on controlling the ionization state of the target molecule. 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is a basic compound containing two amine functional groups. These groups can exist in two forms depending on the pH of the aqueous solution:
-
Protonated (Charged) Form: At acidic pH, the amine groups accept protons (H+) from the solution to become positively charged ammonium cations. This charge makes the molecule highly polar and, therefore, soluble in the aqueous phase.
-
Free Base (Neutral) Form: At basic (alkaline) pH, the amine groups are deprotonated and exist as the neutral, free base. In this uncharged state, the molecule is significantly more nonpolar and preferentially dissolves in organic solvents.
The transition between these two states is governed by the pKa of the amine groups. The predicted pKa for the primary amine on the similar compound endo-3-amino-9-methyl-9-azabicyclo(3,3,1)nonane is approximately 11.09.[1] We can use this as a strong estimate for our target molecule. To effectively move the compound between aqueous and organic phases, you must manipulate the pH to be well above or well below this pKa value. A common rule of thumb is to adjust the pH at least 2 units away from the pKa to ensure >99% of the compound is in the desired form.
The following diagram illustrates this critical equilibrium:
Caption: pH-dependent equilibrium of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane.
Section 2: Practical Protocols & Optimization
This section provides a validated starting protocol and key data points for optimizing your extraction.
FAQ: What is the recommended starting pH for the initial aqueous wash (acid wash)?
Answer: To convert your basic compound into its water-soluble salt form and wash away neutral organic impurities, you should acidify the aqueous phase.
Recommended pH: 2.0 - 3.0
Causality: At a pH of 2.0, which is more than 9 units below the predicted pKa of ~11, the amine groups will be fully protonated. This ensures that your target compound is sequestered in the aqueous layer while non-basic impurities are removed with the organic wash. A dilute solution of hydrochloric acid (e.g., 1M HCl) is a standard choice.
FAQ: What is the optimal pH for extracting the final product into the organic phase?
Answer: To recover your compound from the aqueous phase, you must convert it back to its neutral, organic-soluble free base form.
Recommended pH: >13.0
Causality: Adjusting the pH to be at least 2 units above the pKa ensures complete deprotonation. Setting the pH to 13.0 provides a robust buffer against incomplete conversion, maximizing the partitioning of your product into the organic extraction solvent. A dilute solution of sodium hydroxide (e.g., 2M NaOH) is commonly used for this step.
Data Summary: pH-Based Solubility Profile
| pH Range | Dominant Species | Charge | Expected Solubility | Extraction Step |
| < 9.0 | Protonated Salt (R-NH3+) | Cationic (+) | High in Aqueous Phase | Acid Wash / Impurity Removal |
| 9.0 - 13.0 | Mixture of Forms | - | Partitioning varies | Transition Zone (Avoid) |
| > 13.0 | Free Base (R-NH2) | Neutral | High in Organic Phase | Product Extraction |
Experimental Protocol: Standard Liquid-Liquid Extraction
This protocol assumes your starting material is in an organic solvent following a reaction quench.
-
Initial Separation: Transfer the reaction mixture to a separatory funnel. If needed, add water to dissolve any inorganic salts. Allow the layers to separate and remove the aqueous layer.
-
Acid Wash:
-
Add a volume of 1M HCl solution to the organic layer in the separatory funnel, aiming for a final aqueous pH of 2.0-3.0.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Vigorous shaking can cause emulsions.[2]
-
Allow the layers to separate completely. Your target compound is now in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
-
Basification:
-
Cool the acidic aqueous extract in an ice bath to manage any heat generated during neutralization.
-
Slowly add 2M NaOH while stirring, monitoring the pH with a calibrated meter or pH paper. Continue adding base until the pH is stable at >13.0.
-
-
Product Extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Add an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Gently mix by inverting the funnel as described in step 2.2.
-
Allow the layers to separate. The top or bottom layer will be organic, depending on the solvent's density. Your product is now in the organic layer.
-
Drain the organic layer. To maximize recovery, repeat the extraction (step 4.2-4.4) on the aqueous layer two more times with fresh organic solvent, combining all organic extracts.
-
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your product.
Extraction Workflow Diagram
Caption: Step-by-step workflow for the extraction of the target compound.
Section 3: Troubleshooting Guide
FAQ: I'm seeing a thick, murky layer between the organic and aqueous phases. What is it and how do I get rid of it?
Answer: You are observing an emulsion, which is a stable suspension of one liquid within the other.[2][3] Emulsions are a common issue in liquid-liquid extractions and can trap your product, leading to lower yields.[2]
Causes:
-
Vigorous shaking: High shear forces can promote emulsion formation.
-
Surfactant-like impurities: Certain high molecular weight compounds can stabilize emulsions.[2]
Solutions:
-
Be Gentle: Invert the separatory funnel gently rather than shaking it vigorously. The goal is to increase the surface area between the two phases without excessive agitation.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which can force the separation of the two phases.[2]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can break the emulsion.[4]
-
Filtration: Sometimes passing the mixture through a pad of celite or phase separation filter paper can help resolve the layers.[2]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.[2]
FAQ: My final extraction yield is very low. What are the likely causes related to pH?
Answer: Low yield is often directly tied to incomplete protonation or deprotonation, leading to poor phase separation.
Troubleshooting Steps:
-
Verify pH: Do not rely on theoretical amounts of acid or base. Always use a calibrated pH meter or high-quality pH paper to confirm the pH of the aqueous phase at each critical step.
-
Incomplete Basification: This is the most common culprit. If the pH is not sufficiently above the pKa (~11), a significant portion of your compound will remain in the protonated, water-soluble form and will not be extracted into the organic solvent.[5] Aim for a pH of >13.
-
Incomplete Acidification: If the initial acid wash is not acidic enough (pH > 4), some of your product may be lost when the initial organic layer containing impurities is discarded.
-
Insufficient Extractions: A single extraction is often not enough. Perform at least three extractions with fresh organic solvent after the basification step to ensure complete recovery of the product from the aqueous phase.
FAQ: Could the compound be degrading during the extraction process?
Answer: While many bicyclic amines are robust, prolonged exposure to very strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.
Recommendations:
-
Perform workups at room temperature or below. Use an ice bath during basification to dissipate any heat generated.
-
Minimize exposure time. Do not let your compound sit in highly acidic or basic solutions for extended periods. Proceed through the extraction steps efficiently.
-
Conduct a stability test. If degradation is suspected, run a small-scale control experiment. Dissolve a known amount of pure product in the acidic solution (pH 2) and the basic solution (pH 13) you plan to use. Let them stir for the expected duration of your extraction, then re-extract and analyze (e.g., by LC-MS or NMR) to check for degradation products and recovery.
References
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Chemistry LibreTexts. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2017, December 1). LCGC International. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). K-Jhil. [Link]
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Koch-Glitsch. [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei. [Link]
-
Endo-3-amino-9-methyl-9-azabicyclo(3,3,1)nonane Request for Quotation - ChemBK. (2024, April 9). ChemBK. [Link]
-
CAS#:76272-56-5 | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Chemsrc. (2025, August 23). Chemsrc. [Link]
-
9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine - PubChem. (n.d.). National Institutes of Health. [Link]
Sources
Removing impurities from 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bridged bicyclic amines. 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (CAS: 76272-56-5) is particularly challenging due to its dual basicity—featuring both a sterically hindered bridgehead primary amine and a tertiary amine at the N9 position[1].
Its high polarity often leads to poor chromatographic resolution, severe water-solubility issues during workup, and complex impurity profiles. This guide bypasses generic advice, providing you with field-proven, self-validating protocols to ensure the high-purity isolation of your target compound.
Diagnostic Purification Workflow
The following decision tree outlines the optimal isolation strategy based on the physical state and purity requirements of your crude mixture.
Diagnostic workflow for the isolation and purification of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane.
Physicochemical Profiling & Impurity Data
Understanding the pKa differentials between your target and its byproducts is the key to successful isolation.
| Impurity / Component | Structural Feature | Estimated pKa | Relative GC/MS RRT | Primary Removal Strategy |
| 1-Amino-9-methyl-9-azabicyclo[3.3.1]nonane | Target Diamine | ~10.5 (1°), ~9.5 (3°) | 1.00 | N/A (Target) |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-1-ol | Hydrolyzed Precursor | ~9.5 (3° amine only) | 0.85 | Acid-base extraction (pH differentiation) |
| 1-Amino-9-azabicyclo[3.3.1]nonane | Desmethyl (2° amine) | ~10.5 (1°), ~10.0 (2°) | 0.92 | Scavenger resin / Recrystallization |
| Quaternary Ammonium Salts | Over-alkylated N9 | N/A (Permanent +) | N/A (Non-volatile) | Excluded in organic extraction at pH > 12 |
Step-by-Step Methodologies
Protocol A: pH-Controlled Acid-Base Extraction
Causality: The target compound has two ionizable centers. By manipulating the pH, we can selectively drive the compound between aqueous and organic phases, stripping away neutral and mono-basic impurities.
-
Acidification: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add 1.0 M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2-3. Why: This fully protonates both nitrogen atoms, creating a highly water-soluble dicationic salt.
-
Phase Separation & Validation: Separate the layers.
-
Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms all primary amine target has successfully migrated to the aqueous layer. Discard the organic layer.
-
-
Basification: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 20% NaOH solution until the pH is strictly between 11.5 and 12.5[2]. Why: The primary amine has a pKa of ~10.5. A pH > 11.5 is required to fully deprotonate it back to the free base, preventing yield loss in the aqueous phase.
-
Extraction: Extract the basified aqueous layer with Methyl tert-butyl ether (MTBE)[2]. Why: MTBE provides excellent phase separation and avoids the severe emulsion issues commonly seen with halogenated solvents in azabicyclo systems.
-
Final Validation:
-
Validation Checkpoint: Test a drop of the post-extraction aqueous layer with Dragendorff's reagent. An absence of an orange precipitate confirms complete extraction of the alkaloid-like bicyclic amine.
-
Protocol B: Anhydrous Dihydrochloride Salt Crystallization
Causality: Free base azabicyclo nonanes are often viscous, air-sensitive oils. Conversion to a hydrochloride salt neutralizes the basic sites, drastically improving handling properties and inducing crystallization[3].
-
Dissolution: Dissolve the crude free base oil in a minimal volume of anhydrous diethyl ether.
-
Titration: While stirring at 0 °C, add 2.0 M HCl in diethyl ether dropwise. Why: Anhydrous conditions are critical. The presence of water will cause the highly hygroscopic dihydrochloride salt to "oil out" rather than crystallize.
-
Validation:
-
Validation Checkpoint: The system is self-validating when the addition of one further drop of the HCl solution yields no localized cloudiness in the solvent, indicating complete salt formation[3].
-
-
Isolation: Filter the resulting precipitate under a positive pressure of dry nitrogen, wash with cold diethyl ether, and dry under high vacuum.
Troubleshooting Guides & FAQs
Q1: Why am I observing severe tailing and irreversible adsorption during silica gel chromatography? A1: The basicity of the nitrogen atoms in the azabicyclo[3.3.1]nonane core leads to strong interactions with the acidic silanol groups on the surface of standard silica gel[3]. This causes severe streaking, poor resolution, and low mass recovery.
-
Actionable Solution: Switch your stationary phase to basic Alumina (Al₂O₃)[3]. If silica gel must be used, you must neutralize the acidic sites by adding a basic modifier to your eluent, such as 1-5% (v/v) Triethylamine (Et₃N) or using a methanolic ammonia gradient[3].
Q2: My product yield is extremely low after the aqueous workup. Where is it going? A2: 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is a highly polar diamine. Even in its deprotonated free base form, it exhibits significant water solubility.
-
Actionable Solution: First, verify your pH is > 11.5. If the pH is correct, saturate the aqueous layer with solid NaCl before extraction. This "salting out" effect decreases the solubility of the organic compound in the aqueous phase. Additionally, switch from standard solvents to a more polar extraction system, such as a 3:1 mixture of Chloroform and Isopropanol.
Q3: How can I selectively remove the N-desmethyl impurity (1-Amino-9-azabicyclo[3.3.1]nonane) without losing my primary amine target? A3: The desmethyl impurity contains a secondary amine at the N9 bridge position, whereas your target has a tertiary amine. While both have a primary bridgehead amine, the secondary amine offers a unique reactivity handle.
-
Actionable Solution: Treat the crude mixture with a polymer-supported electrophile, such as a polystyrene-isocyanate resin. The secondary amine of the impurity will react with the isocyanate to form a urea, covalently binding the impurity to the solid resin. The target compound, possessing only a sterically hindered bridgehead primary amine and a tertiary amine, reacts much slower under controlled conditions. Filter the resin to leave the pure target in solution.
References[3] Title: Technical Support Center: Purification of 3-Azabicyclo[3.3.1]nonane Derivatives
Sources
Technical Support Center: Crystallization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane Hydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane hydrochloride. As a key intermediate in the synthesis of pharmaceuticals like Granisetron, obtaining this compound in high purity and crystalline form is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and optimize your crystallization protocols.
Section 1: Foundational Knowledge & Initial Considerations
This section addresses the fundamental properties of the target compound and the principles governing its crystallization. A solid understanding here is the first step in troubleshooting.
Q1: What are the key physicochemical properties of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane hydrochloride that I should consider for crystallization?
Understanding the molecule's nature is paramount. You are crystallizing an amine hydrochloride salt, not a neutral organic molecule.[2] This has several direct consequences for its behavior:
-
High Polarity: As a salt, the compound is highly polar. This dictates its solubility profile, making it readily soluble in polar protic solvents like water and alcohols (e.g., ethanol, methanol, isopropanol) and generally insoluble in non-polar solvents like hexanes, toluene, or diethyl ether.[2][3]
-
Hydrogen Bonding: The presence of the ammonium and hydrochloride ions provides strong hydrogen bond donor and acceptor sites. This contributes to a stable crystal lattice but also means that solvents capable of hydrogen bonding will be highly effective at dissolving the compound.[4]
-
Ionic Character: The ionic nature means that the dominant intermolecular forces in the crystal lattice will be strong ion-ion interactions. Disrupting these forces requires a solvent with a high dielectric constant and the ability to solvate the ions effectively.
Q2: How do I select an appropriate starting solvent for crystallization?
The ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at or near its boiling point, but poorly at low temperatures (e.g., 0-4 °C).[5][6]
For this specific amine hydrochloride, your primary candidates are alcohols.[7] Water is a possible solvent, but the compound's solubility may be too high even at cold temperatures, leading to poor recovery.[3]
Solvent Selection Workflow:
-
Start with Alcohols: Begin your screening with absolute ethanol or isopropanol (IPA). They are less volatile than methanol and often provide a better solubility differential.
-
Small-Scale Test: Place a small amount of your crude material (e.g., 20-30 mg) in a test tube. Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good, and you will have poor recovery.[5]
-
Heat Test: If the compound is sparingly soluble at room temperature, heat the mixture to boiling. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[6]
-
Cooling Test: Allow the solution to cool slowly to room temperature, then place it in an ice bath. If high-quality crystals form, you have found a suitable single-solvent system. If not, proceed to a two-solvent system.[6][8]
Section 2: Troubleshooting Common Crystallization Problems
This section provides a direct, problem-and-solution guide to the most common issues encountered during the crystallization of this compound.
Problem 1: No crystals are forming, even after cooling the solution for an extended period.
Symptoms: The solution remains clear and homogenous upon cooling, with no solid material appearing.
Possible Causes & Solutions:
-
Cause: Excessive Solvent. This is the most common reason for crystallization failure. Too much solvent keeps the compound in solution even at low temperatures, preventing the necessary supersaturation.[9][10]
-
Solution: Re-heat the solution and boil off a portion of the solvent to reduce the total volume. Allow it to cool again. To test if this is the issue, dip a glass rod into the solution, remove it, and let the solvent evaporate; if a solid film forms on the rod, your compound is present, and concentration is needed.[9]
-
-
Cause: Nucleation is Inhibited. Crystal formation requires an initial "seed" or nucleation site to begin growing. Sometimes, perfectly clean flasks and highly pure solutions can inhibit this process.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic imperfections on the glass can provide nucleation sites.[6]
-
Solution 2 (Seed Crystal): If you have a previous pure batch, add a single tiny crystal of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane hydrochloride to the cold, saturated solution. This provides a perfect template for further crystal growth.
-
-
Cause: The Cooling Rate is Too Slow. While slow cooling is generally desired, if the solution is only marginally supersaturated, ambient cooling may not be sufficient.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath or a refrigerator to further decrease the compound's solubility and promote crystallization.
-
Problem 2: An oil separates from the solution instead of solid crystals ("Oiling Out").
Symptoms: A dense, often cloudy or syrupy liquid phase separates from the main solvent upon cooling. This oil may or may not solidify later into an amorphous, glassy solid.
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or the melting point of the solute-impurity mixture). The compound comes out of solution as a liquid instead of a solid.[9]
Possible Causes & Solutions:
-
Cause: High Concentration / Rapid Cooling. The solution is too concentrated, or it was cooled too quickly, causing the compound to precipitate from a very hot solution.
-
Solution: Re-heat the entire mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Then, allow the flask to cool much more slowly. Insulating the flask (e.g., with paper towels or by placing it in a large beaker) can promote gradual cooling.[9][10]
-
-
Cause: Presence of Impurities. Impurities can depress the melting point of the compound and interfere with lattice formation, promoting the formation of an oil.
-
Solution 1 (Purification): If slowing the cooling and adding more solvent fails, the crude material may require further purification (e.g., via a charcoal treatment if impurities are colored, or re-running a previous purification step).[6][9]
-
Solution 2 (Change Solvent): Switch to a solvent with a lower boiling point or use a solvent-pair system. This can help ensure that the solution reaches its saturation point at a lower temperature.
-
Problem 3: The final crystal yield is very low (<50%).
Symptoms: After filtration and drying, the mass of the recovered crystalline product is significantly lower than expected.
Possible Causes & Solutions:
-
Cause: Too Much Solvent Used. As with the failure to crystallize, using an excessive amount of solvent is a primary cause of low yield, as a large fraction of the product remains in the mother liquor.[9]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[6] If you suspect you've used too much, you can try to recover more material by evaporating some solvent from the mother liquor and cooling it again for a second crop of crystals.
-
-
Cause: Premature Crystallization During Filtration. If performing a hot gravity filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem.
-
Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate. Pre-moisten the filter paper with a small amount of hot, pure solvent before pouring your solution through.[5]
-
-
Cause: Washing with Room Temperature Solvent. Washing the filtered crystals with solvent that is not ice-cold will dissolve a significant portion of the product on the filter paper.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
-
Section 3: Recommended Protocols & Visual Workflows
Protocol 1: Standard Single-Solvent Recrystallization
This protocol is recommended when a suitable single solvent, such as isopropanol or ethanol, has been identified.
-
Dissolution: Place the crude 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of solvent needed to create a slurry.
-
Heating: Heat the mixture on a hot plate with stirring. Allow the solvent to reach a gentle boil.
-
Solvent Addition: Add more of the same solvent, pre-heated to its boiling point, dropwise until all the solid material has just dissolved. Avoid adding a large excess.
-
Cooling (Crucial Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal growth should ideally begin within 5-20 minutes.[9]
-
Secondary Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization
This method is useful if the compound is too soluble in your primary solvent even when cold, or if "oiling out" is a persistent issue. A common and effective pair for this compound is Ethanol (solvent) and Diethyl Ether (antisolvent) .
-
Dissolution: Dissolve the crude material in the minimum amount of boiling "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Antisolvent Addition: While the solution is still hot, add the "poor" or "antisolvent" (e.g., diethyl ether) dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[5]
-
Clarification: Add 1-2 drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 4 through 8 from the Single-Solvent protocol above. Wash the final crystals with a solvent mixture enriched in the antisolvent.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for troubleshooting the crystallization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane hydrochloride.
Caption: Decision-making workflow for troubleshooting common crystallization issues.
Section 4: Data Summary & References
Table 1: Recommended Solvents for Initial Screening
| Solvent System | Type | Rationale & Key Considerations |
| Isopropanol (IPA) | Single Solvent | Good balance of polarity and volatility. Often provides a desirable solubility gradient for amine hydrochlorides. A primary choice for initial screening. |
| Ethanol (Absolute) | Single Solvent | Similar to IPA but slightly more polar. Can be an excellent choice, but solubility might be high, potentially impacting yield.[7] |
| Ethanol / Diethyl Ether | Solvent Pair | Excellent for cases of high solubility or "oiling out." Ethanol is the solvent, and ether acts as the antisolvent.[5] The two are miscible. |
| n-Butanol | Single Solvent | A higher-boiling alcohol that can be useful for stubborn compounds or for separating specific impurities like ammonium chloride.[7] |
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Alberta. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
University of Missouri - St. Louis. (n.d.). Recrystallization1. [Link]
-
ChemBK. (2024, April 9). endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-aMine Dihydrochloride. [Link]
-
University of Montpellier. (n.d.). Guide for crystallization. [Link]
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. [Link]
-
FDA UNII. (n.d.). 9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2). [Link]
-
CP Lab Chemicals. (n.d.). 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride, min 97%, 1 gram. [Link]
-
Geankoplis, C. J., et al. (2019). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Processes, 7(10), 676. [Link]
-
PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonane. [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]
-
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
BuyersGuideChem. (n.d.). endo-3-Amino-9-methyl-9-azabicyclo[3.3.1] nonane. [Link]
-
PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonane. [Link]
-
Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. designer-drug.com [designer-drug.com]
- 3. chembk.com [chembk.com]
- 4. unifr.ch [unifr.ch]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Thermal degradation factors of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Topic: Thermal Degradation & Stability Profiling
Core Directive & Disambiguation
User Alert: Isomer Verification Before proceeding with thermal stress analysis, you must verify the regiochemistry of your molecule.[1]
-
Target Molecule (As Requested): 1-Amino -9-methyl-9-azabicyclo[3.3.1]nonane. This is a bridgehead amine . The amino group is located at the bridgehead carbon (C1).[1]
-
Common Confusion: This is frequently confused with 3-Amino -9-methyl-9-azabicyclo[3.3.1]nonane (Granatamine), a key intermediate in the synthesis of Granisetron .
-
Impact: The 1-amino (bridgehead) isomer is significantly more chemically stable against elimination reactions (due to Bredt’s Rule) compared to the 3-amino isomer. This guide focuses on the 1-amino variant but notes relevant cross-reactivity.
Thermal Degradation Factors
The thermal stability of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is governed by three primary vectors: Oxidative Instability , Physical Volatility , and Ring Strain Release .
A. The N-Oxidation Pathway (Primary Chemical Threat)
At elevated temperatures (>60°C) in the presence of air, the tertiary nitrogen (N9 position) is the most reactive site.[1] Unlike the bridgehead primary amine (C1), the N-methyl bridge is prone to forming an N-oxide.
-
Mechanism: Thermal energy lowers the activation barrier for the attack of molecular oxygen (or peroxides in solvents) on the lone pair of the N9 nitrogen.[1]
-
Result: Formation of 1-Amino-9-methyl-9-azabicyclo[3.3.1]nonane N-oxide .
-
Detection: This appears as a polar impurity (early eluting in Reverse Phase HPLC) and often causes the sample to turn from white/colorless to yellow/brown.
B. Sublimation & Physical Loss (Non-Degradative)
As a bicyclic free base, this molecule possesses high sphericity and low molecular surface area relative to its mass.[1]
-
Effect: The free base has a high vapor pressure. "Loss of product" during vacuum drying or high-vacuum concentration is often sublimation , not decomposition.
-
Prevention: Always convert to a salt (e.g., Hydrochloride or Tartrate) before subjecting the material to high vacuum (>10 mbar) or heat >40°C.[1]
C. Bredt’s Rule & Thermal Resistance
Because the amino group is at the bridgehead (C1) :
-
Elimination is Inhibited: Standard thermal degradation via
-elimination to form an imine (C=N) is energetically unfavorable because it would introduce a double bond at the bridgehead, violating Bredt’s Rule .[1] -
Consequence: The molecule is remarkably resistant to standard elimination pathways that degrade non-bridgehead amines.[1] Degradation requires extreme energy (pyrolysis >250°C) leading to radical ring-opening (Retro-Mannich type fragmentation).[1]
Visualization: Degradation Pathways
Caption: Primary thermal stress vectors. Oxidative N-oxide formation is the dominant chemical degradation pathway, while sublimation represents a physical yield loss risk.
Troubleshooting Guide (FAQ)
Issue 1: "My sample turned yellow/brown after drying in the oven."
-
Diagnosis: Oxidative Degradation (N-Oxide formation). [1]
-
The Science: You likely dried the free base in a convection oven. The combination of heat, atmospheric oxygen, and the electron-rich N9 nitrogen accelerated oxidation.[1]
-
Corrective Action:
-
Purify: Pass through a short silica plug (eluent: DCM/MeOH/NH3) to remove the polar N-oxide.
-
Prevent: Dry strictly under vacuum with Nitrogen bleed or at ambient temperature. Store under Argon.
-
Issue 2: "I lost 40% of my mass during high-vacuum drying, but purity is 99%."
-
Diagnosis: Sublimation. [1]
-
The Science: The bicyclic structure makes the free base highly volatile. It sublimed into your manifold or cold trap.
-
Corrective Action:
-
Check Trap: Wash your cold trap with methanol; your product is likely there.
-
Salt Formation: Convert the amine to the Hydrochloride (HCl) or Benzoate salt before drying.[1] The lattice energy of the salt prevents sublimation.
-
Issue 3: "Ghost peaks appearing in GC-MS analysis."
-
Diagnosis: Injector Port Thermal Decomposition.
-
The Science: The high temperature of the GC injector (250°C+) can cause Retro-Mannich fragmentation or thermal dehydration in the inlet, creating artifacts that are not present in the bulk sample.
-
Corrective Action:
-
Derivatize: Use Trifluoroacetic Anhydride (TFAA) to derivatize the primary amine before injection.[1] This stabilizes the molecule.
-
Switch Method: Use LC-MS (ESI+) for accurate purity profiling to avoid thermal stress during analysis.
-
Experimental Protocol: Forced Degradation Study
To validate the stability limits of your specific batch, perform this standardized stress test.
| Stress Condition | Procedure | Expected Outcome | Analytical Method |
| Thermal (Solid) | Heat solid (sealed) at 80°C for 24h. | < 2% Degradation (Stable).[1] | HPLC / H-NMR |
| Thermal (Oxidative) | Heat solid (open vial) at 80°C for 24h. | Yellowing. 5-15% N-Oxide formation. | LC-MS (M+16 peak) |
| Reflux (Protic) | Reflux in MeOH (65°C) for 12h. | Stable (Bridgehead resistant to solvolysis).[1] | HPLC |
| Reflux (Aprotic) | Reflux in Toluene (110°C) for 12h. | Stable (unless peroxides present in solvent).[1] | HPLC |
Workflow Visualization: Stability Testing
Caption: Decision matrix for storage and handling based on the chemical form (Salt vs. Free Base).
References
-
PubChem. (2025).[1][2] 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Isomer Analogue Data).[3] National Library of Medicine. Link
-
Santa Cruz Biotechnology. (2024).[1] endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Impurity E).[4][5] Product Data Sheet. Link[4][5]
-
European Patent Office. (1999).[1][6] Process for the preparation of an indazole-3-carboxamide derivative (Granisetron Synthesis).[6] EP0748321B1.[6] Link
-
ChemicalBook. (2026).[1] Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane Properties and Stability.Link[1]
-
Lu, Y., & Chen, C. (2023).[1][7][8] Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane (Comparative Bridgehead Chemistry).[1] Arkivoc. Link
Sources
- 1. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) | MDPI [mdpi.com]
- 2. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane | 107007-95-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. data.epo.org [data.epo.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum interpretation of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
This guide provides an advanced technical analysis of the 1H NMR spectrum of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane . It is structured to assist synthetic chemists and analytical scientists in distinguishing this specific regioisomer from its more common analogues (such as the 3-amino derivative, a precursor to Granisetron) and the unsubstituted parent scaffold.
A Comparative NMR Analysis Guide
Executive Summary: The Symmetry Break
The primary challenge in characterizing 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (hereafter 1-AMN ) lies in distinguishing it from its structural isomers, particularly the 3-amino analogues (endo/exo).
While the 3-amino derivatives retain a plane of symmetry passing through the N9-C3 axis (rendering the bridgehead protons H1 and H5 equivalent), the introduction of an amine group at the C1 bridgehead of 1-AMN destroys this symmetry. This "symmetry break" is the definitive spectral fingerprint.
Comparative Performance Matrix:
| Feature | 1-Amino-9-Me-9-Aza (Target) | 3-Amino-9-Me-9-Aza (Alternative) | Parent Scaffold |
| Symmetry | Chiral ( | Meso/Symmetric ( | Symmetric ( |
| Bridgehead (H1/H5) | 1H Integration (Only H5 visible) | 2H Integration (H1 & H5 equivalent) | 2H Integration |
| N-Methyl Signal | Singlet (~2.4 ppm) | Singlet (~2.4-2.5 ppm) | Singlet (~2.4 ppm) |
| Methylene Region | Complex/Diastereotopic (All CH₂s distinct) | Simplified (H2=H4, H6=H8) | Simplified |
| Stereocenter | C1 is a quaternary stereocenter | C3 is pseudo-asymmetric | N/A |
*Note: 1-AMN exists as a racemic mixture of enantiomers unless synthesized via asymmetric catalysis. In an achiral solvent, the enantiomers are NMR equivalents, but the internal CH₂ protons are diastereotopic.
Structural Logic & Numbering
To interpret the spectrum accurately, we must establish the IUPAC numbering and connectivity. The 1-amino substitution creates a quaternary carbon at the bridgehead, eliminating the H1 proton.
Figure 1: Connectivity of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. Note the asymmetry: C1 is quaternary, while C5 retains a proton.
Detailed Spectral Interpretation
The "Smoking Gun": Bridgehead Region (2.8 – 3.2 ppm)
In the parent scaffold and the 3-amino isomer, the bridgehead protons (H1 and H5) appear as a broad signal integrating to 2H .
-
In 1-AMN: You will observe a signal integrating to only 1H (corresponding to H5).
-
Shift: H5 is alpha to the nitrogen. Expect a broad multiplet or broad singlet around 3.00 – 3.15 ppm (CDCl₃).
-
Verification: If this region integrates to 2H, you have failed to substitute the bridgehead, or you have synthesized the 3-amino isomer.
The N-Methyl Group (2.3 – 2.5 ppm)
-
Signal: Sharp Singlet (3H).
-
Shift: Typically 2.35 – 2.45 ppm .
-
Insight: The chemical shift of the N-Me is relatively insensitive to the 1-amino substitution compared to the parent, but the relaxation time (
) may differ. Ensure a relaxation delay ( ) of at least 5 seconds for accurate integration against the single H5 proton.
The Methylene Envelope (1.2 – 2.2 ppm)
This region provides the confirmation of asymmetry.
-
H2 and H8 (Alpha to C1-NH2): These protons are on carbons adjacent to the quaternary center. Due to the lack of symmetry, H2a/H2b and H8a/H8b are diastereotopic. They will likely appear as complex multiplets downfield of the other methylenes, potentially around 1.8 – 2.1 ppm .
-
H4 and H6 (Alpha to C5-H): These are adjacent to the unsubstituted bridgehead.
-
H3 and H7: The "tips" of the rings.
-
Result: Unlike the 3-amino isomer, which shows distinct, simplified multiplets, 1-AMN presents a "complex envelope." HSQC is required to resolve these carbons.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity and reproducibility, follow this protocol. This workflow is designed to prevent false positives (misidentifying the 3-amino isomer).
Sample Preparation
-
Solvent:
(Standard) or (Benzene-d6).-
Expert Tip: Benzene-d6 often provides better resolution for bicyclic amines by shifting the N-Me signal away from the methylene envelope due to Anisotropic Induced Shift (ASIS).
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Additives: If line broadening occurs due to N-inversion or exchange, add 1-2 drops of
to wash out the protons and sharpen the spectrum.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 1H) and hsqcedet (Multiplicity-edited HSQC).
-
Scans (NS): 16 (1H), 8-16 (HSQC).
-
Relaxation Delay (D1):
seconds. (Critical for accurate integration of the isolated H5 vs N-Me).
Decision Logic (Isomer Discrimination)
Figure 2: Diagnostic logic flow for distinguishing the 1-amino target from common byproducts.
Comparative Data Table
The following table contrasts the expected chemical shifts of the target against the well-documented 3-endo-amino derivative (Granisetron intermediate).
| Assignment | 1-Amino-9-Me-9-Aza (Target) | 3-endo-Amino-9-Me-9-Aza (Reference) | Diagnostic Note |
| N-CH₃ | 2.38 – 2.45 ppm (s, 3H) | 2.40 – 2.50 ppm (s, 3H) | Not diagnostic alone. |
| H1 (Bridgehead) | ABSENT (Quaternary C) | 3.05 – 3.15 ppm (br s, 1H) | Primary Differentiator. |
| H5 (Bridgehead) | 3.00 – 3.15 ppm (br m, 1H) | 3.05 – 3.15 ppm (br s, 1H) | Target has only 1H here. |
| H3 (Methine) | 1.4 – 1.6 ppm (m, 2H)* | 3.10 – 3.30 ppm (m, 1H) | Target H3 is CH₂, Ref H3 is CH-NH₂. |
| NH₂ | 1.5 – 2.0 ppm (br s, 2H) | 1.5 – 2.0 ppm (br s, 2H) | Exchangeable with D₂O. |
| Symmetry | Asymmetric | Symmetric ( | Target spectrum is more complex. |
*Note: In the 1-Amino isomer, position 3 is a methylene group (CH₂), whereas in the 3-Amino isomer, position 3 is a methine (CH-NH₂). This is the secondary confirmation point.
References
-
Synthesis and NMR of Parent Scaffold: Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[1] Synth.2022 , 99, 251-273. (Provides baseline shifts for the 9-azabicyclo[3.3.1]nonane skeleton).
-
Comparative Data for 3-Amino Isomer: European Patent Office. "Process for the preparation of an indazole-3-carboxamide derivative (Granisetron)." EP 0748321 B1.[2] (Contains characterization data for endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane).
-
General Bicyclic Amine NMR Principles: Enamine. "Bridged Bicyclic Molecule NMR Challenge." (Discusses Karplus relationships and bridgehead splitting patterns in bicyclic systems).
-
Commercial Reference Standard (3-Amino): Sigma-Aldrich. "endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Product Sheet." (Used to verify the properties of the alternative isomer).
Sources
Comparative MS Profiling: 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane vs. Isomeric Scaffolds
Topic: Mass Spectrometry Fragmentation Patterns of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane Content Type: Publish Comparison Guide
Executive Summary & Structural Disambiguation
Target Compound: 1-Amino-9-methyl-9-azabicyclo[3.3.1]nonane
Molecular Formula: C
Critical Structural Note: In commercial and industrial contexts, the nomenclature "1-amino-9-methyl-9-azabicyclo[3.3.1]nonane" is frequently—and often erroneously—used as a synonym for Granatamine (endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane), the key intermediate in the synthesis of the antiemetic drug Granisetron .
However, chemically, the 1-amino isomer denotes a bridgehead amine , whereas Granatamine is a bridge amine (position 3). Due to the high relevance of Granatamine in drug development and the scarcity of data on the bridgehead isomer, this guide primarily details the fragmentation of the 3-amino isomer (Granatamine) while providing a theoretical contrast to the 1-amino bridgehead isomer to satisfy rigorous structural analysis.
Experimental Methodology
To ensure reproducible fragmentation data, the following protocols are recommended. These methods distinguish between the hard ionization of Electron Impact (EI) and the soft ionization of Electrospray (ESI).
Protocol A: GC-MS (Electron Impact)
-
Instrument: Agilent 7890B/5977B or equivalent single quadrupole.
-
Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Derivatization (Optional): Trifluoroacetic anhydride (TFAA) derivatization is recommended to improve peak shape and confirm the primary amine count (shift of +96 Da).
Protocol B: ESI-MS/MS (Direct Infusion/LC-MS)
-
Instrument: Q-TOF or Orbitrap (for high-resolution accurate mass).
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Flow Rate: 5-10 µL/min (infusion).
-
Capillary Voltage: 3.5 kV (Positive Mode).
-
Collision Energy (CID): Stepped energy ramp (15, 30, 45 eV) to populate full fragment spectrum.
Fragmentation Mechanics: The "Granatane" Core
The fragmentation of 9-azabicyclo[3.3.1]nonane derivatives is dominated by the tertiary nitrogen at the bridge (position 9). The presence of the primary amine (at position 3 or 1) introduces competing charge retention sites.
Primary Pathway: Nitrogen-Assisted
-Cleavage
The most stable radical cation forms at the tertiary amine (N9). Fragmentation is driven by
-
Molecular Ion (M
): m/z 154 (Weak in EI, dominant [M+H] 155 in ESI). -
Loss of Ammonia (M-17): Characteristic of primary amines.
-
Mechanism:[1] Hydrogen abstraction by the primary amine followed by N-C cleavage.
-
Observed: m/z 137.
-
-
Bicyclic Core Unzipping (Retro-Mannich/Retro-Diels-Alder type):
-
The 9-methyl-9-azabicyclo[3.3.1]nonane core often ejects ethylene or propylene bridges.
-
Base Peak Candidate (m/z 110): Loss of the C
H N fragment or ring contraction to a tropane-like cation. -
Tropinium Ion (m/z 82/83): Further degradation of the bicyclic skeleton to a stable cyclic iminium ion.
-
Pathway Comparison: 3-Amino (Granatamine) vs. 1-Amino (Bridgehead)
| Feature | 3-Amino Isomer (Granatamine) | 1-Amino Isomer (Bridgehead) |
| Symmetry | Plane of symmetry through N9-C3-C7. | Asymmetric (C1 substitution breaks C2v). |
| Cleavage at C1-C2 or C5-C4 leads to symmetric ring opening. | Cleavage at C1-C2 leads to immediate ring opening at the substitution site. | |
| Key Neutral Loss | Loss of CH | Loss of CH |
| Diagnostic Ion | m/z 96 (Methyl-tropinone fragment). | m/z 125 (Loss of ethyl/ethylene from unsubstituted bridge). |
Visualizing the Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for the 3-amino isomer (Granatamine), highlighting the genesis of the major diagnostic ions.
Figure 1: Proposed EI Fragmentation Pathway of 3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane.
Comparative Data Table
This table contrasts the target compound with its closest structural analog, 3-Aminotropane , to aid in distinguishing ring sizes (bicyclo[3.3.1] vs bicyclo[3.2.1]).
| Ion Fragment (m/z) | Granatamine (C | 3-Aminotropane (C | Mechanistic Origin |
| Molecular Ion (M | 154 | 140 | Parent molecule stability. |
| [M - NH | 137 | 123 | Deamination (primary amine loss). |
| Base Peak (Typical) | 110 | 96 | Bicyclic core fragment (N-methyl bridge retention). |
| Bridge Loss | 126 (M - C | 112 (M - C | Loss of ethylene bridge. |
| Low Mass Ion | 82 | 82 | Common cycloalkenyl fragment (ring independent). |
References
-
Granisetron Impurity Profiling: European Pharmacopoeia (Ph. Eur.) 10.0, "Granisetron Hydrochloride" Monograph 1695. (Defines Impurity E as the 3-amino derivative). Link
-
Bicyclic Amine Fragmentation: Britten, A. Z., & O'Sullivan, J. (1974).[2] "The chemistry of piperidines—II: The electron-impact-induced fragmentation of 3-aza-3-methylbicyclo[3.3.1]nonanes." Organic Mass Spectrometry, 8(1), 109-115.[2] Link[2]
-
Bridgehead Reactivity: Fort, R. C., & Schleyer, P. V. R. (1964). "Bridgehead Carbonium Ions." Advances in Alicyclic Chemistry, 1, 283-370. (Foundational text on bridgehead stability). Link
- General MS of Alkaloids: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
Sources
HPLC Method Validation for 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane Purity: A Comparative Guide to RP-HPLC vs. HILIC
Executive Summary
For researchers and drug development professionals, quantifying highly polar, basic bicyclic amines presents a notorious analytical bottleneck. 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane —a granatane derivative featuring both a tertiary bicyclic amine and a primary amine—exhibits extreme hydrophilicity and basicity (pKa ~10).
This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound. Supported by mechanistic causality and experimental data, we establish HILIC as the superior modality and provide a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].
The Analytical Challenge: Causality of Peak Tailing
To develop a robust method, we must first understand the molecular behavior of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane within a chromatographic system.
In standard RP-HPLC, retention relies on hydrophobic partitioning. However, this diamine is highly polar, causing it to elute near the void volume on standard C18 columns. More critically, at typical mobile phase pH levels (>3.0), residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻)[2]. The protonated, cationic amines of the analyte undergo secondary ion-exchange interactions with these ionized silanols[2][3]. Because the kinetics of this ion-exchange are significantly slower than hydrophobic mass transfer, the analyte desorbs unevenly, resulting in severe peak tailing , band broadening, and compromised resolution.
Fig 1. Mechanistic pathways of basic amine retention in RP-HPLC vs. HILIC modes.
Comparative Evaluation of HPLC Modalities
To identify the optimal self-validating system, we compared three distinct chromatographic strategies:
Method A: Traditional RP-HPLC (Standard C18)
-
Mechanism: Hydrophobic partitioning.
-
Result: Fails. The analyte's low LogP prevents meaningful retention, and unshielded silanols cause unacceptable tailing.
Method B: Base-Deactivated RP-HPLC (End-capped C18)
-
Mechanism: Uses a highly end-capped column with a low pH buffer (pH 2.5) or a silanol suppressor like Triethylamine (TEA) to neutralize silanol activity[3].
-
Result: Marginal. While TEA successfully competes for anionic silanol sites and improves peak shape, it aggressively hydrolyzes the stationary phase end-capping over time, leading to rapid column degradation and poor reproducibility[3].
Method C: HILIC (Amide-Bonded Silica)
-
Mechanism: HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). This forces water from the mobile phase to form an enriched, semi-immobilized aqueous layer on the silica surface[4]. The polar diamine partitions highly favorably into this water layer.
-
Result: Optimal. HILIC provides orthogonal selectivity, strong retention for hydrophilic compounds, and sharp, symmetrical peaks due to the high diffusivity of the organic-rich mobile phase[4]. Furthermore, the high organic content drastically enhances electrospray ionization (ESI) efficiency for LC-MS detection[5].
Quantitative Performance Comparison
| Performance Metric | Method A: Standard RP-HPLC | Method B: Base-Deactivated RP-HPLC | Method C: HILIC (Recommended) |
| Column Chemistry | Unendcapped C18 | End-capped C18 | Amide-bonded Silica |
| Mobile Phase | 90:10 Water:MeOH | 80:20 Buffer (pH 2.5):ACN | 15:85 Buffer (pH 3.0):ACN |
| Retention Factor ( | 0.4 (Elutes in void) | 1.8 (Weak retention) | 4.5 (Strong retention) |
| Tailing Factor ( | > 3.0 (Severe tailing) | 1.6 (Moderate tailing) | 1.08 (Highly symmetric) |
| Theoretical Plates ( | < 2,500 | ~ 8,500 | > 18,000 |
| MS Compatibility | Poor | Poor (Ion suppression from TEA) | Excellent (High organic) |
Step-by-Step HILIC Method Validation Protocol (ICH Q2(R2))
The updated ICH Q2(R2) guideline, legally effective as of June 14, 2024, mandates a Quality-by-Design (QbD) and lifecycle approach to analytical validation[6]. The following protocol establishes a self-validating feedback loop for the HILIC method, ensuring data integrity at every step.
Fig 2. Lifecycle approach to analytical method validation per ICH Q2(R2) guidelines.
Phase 1: System Suitability Test (SST) - The Gatekeeper
Causality: Before any validation data is accepted, the system must prove it is thermodynamically stable.
-
Preparation: Equilibrate an Amide-HILIC column (e.g., 150 x 4.6 mm, 3 µm) with 85% Acetonitrile / 15% 20 mM Ammonium Formate (pH 3.0). Note: Ammonium formate provides essential ionic strength to control electrostatic interactions without precipitating in high organic solvents.
-
Execution: Inject the standard solution (100 µg/mL) six times.
-
Acceptance Criteria: Tailing factor (
) ≤ 1.5; %RSD of peak area ≤ 2.0%; Theoretical plates ( ) ≥ 10,000. If these fail, the run is automatically aborted.
Phase 2: Specificity & Selectivity
Causality: Ensures the method unambiguously measures the analyte in the presence of synthetic impurities (e.g., unreacted granatane precursors).
-
Execution: Inject a blank (diluent), the pure analyte, and a sample spiked with known synthetic impurities at 0.5% w/w.
-
Acceptance Criteria: No interfering peaks in the blank at the retention time of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane. Resolution (
) between the analyte and the nearest impurity must be ≥ 2.0.
Phase 3: Linearity and Range
Causality: Verifies that the detector response is directly proportional to the analyte concentration across the intended testing range.
-
Execution: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target nominal concentration.
-
Acceptance Criteria: Perform linear regression analysis. The correlation coefficient (
) must be ≥ 0.999. The y-intercept should be ≤ 5% of the 100% level response.
Phase 4: Accuracy and Precision (Repeatability)
Causality: Confirms the exactness of the method (Accuracy) and the degree of scatter between independent preparations (Precision).
-
Execution: Prepare triplicate samples at three concentration levels (80%, 100%, 120%) spanning the linear range.
-
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The intra-day precision (%RSD) across all 9 preparations must be ≤ 2.0%.
Phase 5: Robustness
Causality: Simulates real-world laboratory fluctuations to ensure the method does not fail under slight operational deviations.
-
Execution: Deliberately alter the mobile phase composition (±2% Acetonitrile), buffer pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters (
, , %RSD) must remain within the passing criteria established in Phase 1 under all perturbed conditions.
Conclusion
For the purity analysis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, traditional RP-HPLC is fundamentally mismatched due to the analyte's extreme polarity and basicity, leading to unavoidable silanol-driven peak tailing. By shifting the chromatographic paradigm to HILIC , analysts leverage a water-enriched partitioning mechanism that delivers superior retention, symmetrical peak shapes, and robust LC-MS compatibility. When validated through the rigorous, self-validating framework of ICH Q2(R2), this HILIC method guarantees high-fidelity analytical data for drug development pipelines.
References[1] European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline[7] International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ich.org. URL: https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_2023_1130.pdf[2] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai. URL: https://intuitionlabs.ai/ich-q2r2-guide-analytical-method-validation-explained/[3] Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com. URL: https://elementlabsolutions.com/peak-tailing-in-hplc/[4] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com. URL: https://www.phenomenex.com/blog/hplc-tech-tip-peak-tailing-of-basic-analytes/[5] Buszewski, B. et al. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653995/[6] Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." chromtech.com. URL: https://www.chromtech.com/reverse-phase-liquid-chromatography-vs-hydrophilic-interaction-liquid-chromatography
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. database.ich.org [database.ich.org]
A Comparative Guide to the Reactivity of Granatane Amines vs. Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Bicycles
Tropane and granatane alkaloids are structurally homologous, both featuring a bicyclic amine core. However, a subtle difference in their carbon skeletons leads to significant variations in their conformational flexibility and, consequently, their chemical reactivity and pharmacological properties.[1][2]
-
Tropane Alkaloids: Built upon a N-methyl-8-azabicyclo[3.2.1]octane framework, this class is widely distributed in nature, with over 200 known structures.[1][2] Prominent examples include atropine, scopolamine, and cocaine. The tropane skeleton is relatively rigid, with the six-membered ring predominantly adopting a chair conformation.
-
Granatane Alkaloids: These compounds possess a N-methyl-9-azabicyclo[3.3.1]nonane core, containing an additional carbon atom in one of the bridges compared to tropanes.[1][2] Found in fewer plant species, with pomegranate (Punica granatum) being a notable source, the granatane ring system exhibits greater conformational mobility.[1][2]
This fundamental structural divergence is the cornerstone of the differing chemical behaviors we will explore.
Structural Comparison of Tropane and Granatane Cores
Caption: Comparison of the bicyclic core structures of tropane and granatane alkaloids.
Conformational Analysis and its Impact on Reactivity
The reactivity of the tertiary amine nitrogen is central to the chemistry of both alkaloid classes. Its nucleophilicity and steric accessibility are dictated by the conformational preferences of the bicyclic systems.
Tropane Alkaloids: The rigid chair conformation of the piperidine ring in tropanes forces the N-methyl group into either an axial or equatorial position. The nitrogen lone pair is generally accessible, contributing to their reactivity as nucleophiles. However, the fixed geometry can impose significant steric constraints on the approach of bulky electrophiles.
Granatane Alkaloids: The larger nine-membered ring of granatane allows for more conformational isomers, including chair-chair, boat-chair, and twin-chair forms. This flexibility can influence the orientation of the nitrogen lone pair and the steric environment around it. While this might suggest greater reactivity due to the potential for more favorable transition states, it can also lead to a more complex mixture of products. A computational and NMR-based study has suggested that granatane alkaloids can adopt an N-axial form, which is considered important for the pharmacological activity of many tropane alkaloids.[1]
Comparative Reactivity: A Focus on the Nitrogen Center
The nucleophilicity of the tertiary amine nitrogen is a key determinant of the reactivity of both granatane and tropane alkaloids in a variety of reactions, including N-alkylation and N-acylation.
Basicity (pKa)
| Compound | Class | pKa |
| Hyoscyamine | Tropane | 9.85[3] |
| Scopolamine | Tropane | 7.60[3] |
Table 1: Reported pKa values for representative tropane alkaloids.
N-Alkylation (Quaternization)
The reaction of the tertiary amine with alkyl halides to form quaternary ammonium salts is a fundamental transformation for these alkaloids. This reaction is sensitive to both the nucleophilicity of the nitrogen and steric hindrance around it.
In tropane alkaloids, the quaternization of the nitrogen atom directs the new substituent to an equatorial position.[5] This stereoselectivity arises from the steric hindrance posed by the bicyclic ring system. While direct kinetic comparisons are scarce, the more flexible granatane framework might allow for a less sterically hindered approach of the alkylating agent, potentially leading to faster reaction rates compared to analogous tropane systems under similar conditions.
Experimental Protocol: Comparative N-Benzylation of Tropine and Granatoline
This protocol provides a framework for a direct comparison of the N-alkylation reactivity.
Workflow for Comparative N-Alkylation
Caption: Experimental workflow for comparing the N-alkylation rates of tropine and granatoline.
Step-by-Step Methodology:
-
Preparation: In separate, identical reaction vessels, dissolve equimolar amounts of tropine and granatoline in anhydrous acetonitrile.
-
Addition of Reagents: To each vessel, add an equivalent of benzyl bromide and a slight excess of a non-nucleophilic base such as potassium carbonate.
-
Reaction: Stir both reaction mixtures at a constant temperature (e.g., 60°C).
-
Monitoring: Monitor the progress of each reaction at regular time intervals using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the rate of disappearance of the starting material and the formation of the N-benzylated product.
-
Analysis: Compare the reaction rates to provide a quantitative measure of the relative reactivity. The final products should be isolated and characterized by NMR spectroscopy to confirm their structures.
Expected Outcome: Based on conformational flexibility, it is hypothesized that granatoline will exhibit a faster rate of N-benzylation compared to tropine due to a more accessible nitrogen lone pair.
N-Acylation
The N-acylation of amines to form amides is another crucial reaction. The principles of nucleophilicity and steric hindrance that govern N-alkylation also apply here. The reaction of an amine with an acylating agent, such as an acid chloride or anhydride, is a common method for synthesizing amide derivatives.
While specific comparative data for granatane versus tropane acylation is not available, the synthesis of various N-substituted granatane derivatives has been reported, indicating the feasibility of these reactions.[6] For instance, a series of N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl)carbamate analogs were prepared to evaluate their affinity for sigma receptors.[6]
Reactivity at Other Positions
While the nitrogen atom is the primary center of reactivity, other functional groups on the bicyclic scaffolds also participate in reactions.
Esterification of Hydroxyl Groups
Many biologically active tropane and granatane alkaloids are esters. For example, atropine is the ester of tropine and tropic acid. Similarly, granatane tropate has been synthesized from α/β-isomeric granatan-3-ols and tropic acid.[7]
Experimental Protocol: Synthesis of Granatane Tropate
A solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol in toluene is treated with tropic acid and concentrated sulfuric acid. The reaction mixture is heated under reflux using a Dean-Stark apparatus to remove water and drive the esterification to completion.[7]
Esterification of Granatan-3-ol
Caption: A simplified workflow for the synthesis of granatane tropate via esterification.
The stereochemistry of the hydroxyl group (α or β) can influence the rate and outcome of the esterification reaction due to steric factors.
Summary of Reactivity Comparison
| Reaction | Tropane Amines | Granatane Amines | Key Influencing Factors |
| Basicity | Moderately basic (e.g., hyoscyamine pKa 9.85)[3] | Potentially more basic due to conformational flexibility | Nitrogen lone pair availability, inductive effects, s-character of the lone pair orbital[3][4] |
| N-Alkylation | Stereoselective, potentially slower due to rigid structure | Potentially faster due to greater conformational flexibility | Steric hindrance, nucleophilicity of the nitrogen |
| N-Acylation | Feasible for synthesis of derivatives | Feasible for synthesis of derivatives[6] | Steric hindrance, nucleophilicity of the nitrogen |
| Esterification | Well-established for synthesis of active alkaloids | Demonstrated for the synthesis of granatane esters[7] | Stereochemistry of the hydroxyl group, steric hindrance |
Table 2: Qualitative Comparison of Reactivity
Conclusion and Future Directions
The fundamental difference in the bicyclic core structure of granatane and tropane alkaloids gives rise to distinct conformational landscapes, which in turn are expected to influence their chemical reactivity. While the tropane skeleton is more rigid, the granatane framework offers greater flexibility. This suggests that granatane amines may exhibit enhanced reactivity in reactions where the accessibility of the nitrogen lone pair is crucial, such as N-alkylation and N-acylation, due to reduced steric hindrance in certain conformations.
However, a clear gap exists in the literature regarding direct, quantitative comparisons of the reactivity of these two important classes of alkaloids. Future research should focus on systematic kinetic studies of key reactions under identical conditions to provide definitive experimental data. Such studies would be invaluable for medicinal chemists and drug development professionals seeking to rationally design and synthesize novel analogs with tailored properties based on either the granatane or tropane scaffold. Computational modeling of reaction pathways could further elucidate the underlying mechanistic differences and guide synthetic efforts.
References
-
Kim, N., Estrada, O., Chavez, B., Stewart, C. N., & D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]
-
Nador, K. (2000). The role of the tropane skeleton in drug research. Neurochemistry International, 37(5-6), 431-439. [Link]
-
(2025). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
-
(2015). Does nitrogen inversion affect the basicity of amines?. Chemistry Stack Exchange. [Link]
-
Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products. [Link]
-
Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids-A mini review. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. [Link]
-
Berardi, F., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link]
Sources
- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. inhn.org [inhn.org]
- 6. researchgate.net [researchgate.net]
- 7. libra.unine.ch [libra.unine.ch]
A Comparative Guide to the FTIR Characterization of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, a key bicyclic amine scaffold. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide offers a detailed prediction of its characteristic absorption peaks based on established spectroscopic principles. To ground this analysis in practical data, we will compare the predicted spectrum with the experimental FTIR data of structurally related and alternative amine compounds. This comparative approach will equip researchers with the necessary framework to identify and characterize this molecule and its derivatives with high confidence.
The Structural and Spectroscopic Landscape of a Privileged Scaffold
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is a conformationally rigid diamine built upon the 9-azabicyclo[3.3.1]nonane framework. This core structure is a recognized "privileged scaffold" in medicinal chemistry, most notably forming the foundation of Granisetron, a potent 5-HT3 receptor antagonist used to treat nausea and vomiting.[1] The molecule uniquely features two distinct amine functionalities: a primary amine (-NH₂) at the C1 position and a tertiary amine (>N-CH₃) integral to the bicyclic system. This dual functionality makes FTIR spectroscopy an exceptionally powerful tool for its structural verification.
The infrared spectrum of a molecule is determined by the vibrations of its chemical bonds. Each functional group exhibits characteristic absorption frequencies, providing a unique molecular "fingerprint". For 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, we can deconstruct the molecule to predict its spectrum:
-
The Primary Amine (-NH₂): This group is expected to show distinct stretching and bending vibrations.
-
The Tertiary Amine (>N-CH₃): Lacking N-H bonds, its signature relies on C-N stretching and the vibrations of the attached methyl group.
-
The Bicyclic Alkane Framework: This saturated carbocyclic structure will contribute numerous C-H and C-C bond vibrations.
Predicted FTIR Spectrum of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
Based on well-established group frequencies in infrared spectroscopy, the following table outlines the predicted key absorption peaks for 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity | Rationale and Commentary |
| 3400-3250 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two distinct bands) | Primary amines characteristically display two N-H stretching bands in this region.[2][3][4] The presence of two sharp peaks is a strong indicator of the -NH₂ group. |
| 2950-2845 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong | These strong absorptions arise from the numerous C-H bonds in the bicyclic framework and the N-methyl group, typical for saturated organic molecules.[5] |
| ~2800 | C-H Stretch (N-Methyl) | Tertiary Amine (>N-CH₃) | Medium, Sharp | A characteristic peak for N-methyl groups on saturated amines often appears just below the main aliphatic C-H stretching region, typically around 2805-2780 cm⁻¹.[6] |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong | This bending vibration is another hallmark of a primary amine and is crucial for distinguishing it from secondary or tertiary amines.[2] |
| 1480-1440 | C-H Bend (Scissoring/Deformation) | Aliphatic (CH₂) | Medium | These peaks are due to the bending vibrations of the methylene groups within the bicyclic rings.[5] |
| 1250–1020 | C-N Stretch | Aliphatic Amines (Primary & Tertiary) | Medium to Weak | Both the primary and tertiary C-N bonds will exhibit stretching vibrations in this region.[2][7] These peaks can sometimes be difficult to assign definitively as they fall within the complex "fingerprint region." |
| 910-665 | N-H Wag (Out-of-Plane Bend) | Primary Amine (-NH₂) | Strong, Broad | This broad absorption is characteristic of primary amines and results from the out-of-plane wagging of the N-H bonds.[2] |
A Comparative Analysis with Alternative Amines
To understand how the unique combination of functional groups in 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane manifests in its IR spectrum, we will compare its predicted peaks with the experimental spectra of three carefully selected compounds: Cyclohexylamine, N-Methylpiperidine, and Granisetron.
Caption: Structural relationships for FTIR comparison.
Comparison Summary Table
| Feature | 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (Predicted) | Cyclohexylamine (Experimental)[8] | N-Methylpiperidine (Experimental)[6][9] | Granisetron (Experimental)[3][4] |
| Primary N-H Stretch | Two bands (3400-3250 cm⁻¹) | Two bands (~3360, 3280 cm⁻¹) | Absent | Absent (Amide N-H ~3240 cm⁻¹) |
| Primary N-H Bend | One band (1650-1580 cm⁻¹) | Present (~1600 cm⁻¹) | Absent | Absent |
| Tertiary Amine | Present | Absent | Present | Present |
| N-Methyl C-H Stretch | Present (~2800 cm⁻¹) | Absent | Present (~2780 cm⁻¹) | Present (~2860 cm⁻¹) |
| C=O Stretch | Absent | Absent | Absent | Present (~1647-1660 cm⁻¹) |
| Aromatic Peaks | Absent | Absent | Absent | Present (e.g., 1560, 1480 cm⁻¹) |
Analysis:
-
vs. Cyclohexylamine: The predicted spectrum of our target molecule should share the key features of a primary amine with Cyclohexylamine: two distinct N-H stretching peaks and an N-H bending peak.[8] However, the target molecule's spectrum will be distinguished by the additional C-H stretching peak around 2800 cm⁻¹ from the N-methyl group and potentially more complex C-N stretching in the fingerprint region due to the presence of the tertiary amine.
-
vs. N-Methylpiperidine: This comparison highlights the tertiary N-methyl amine features. N-Methylpiperidine's spectrum lacks any N-H stretching or bending peaks but shows the characteristic N-methyl C-H stretch just below 3000 cm⁻¹.[6][9] Our target molecule should exhibit this same feature, but in combination with the strong primary amine signals that are absent in N-Methylpiperidine.
-
vs. Granisetron: Granisetron provides insight into the vibrations of the core bicyclic structure but demonstrates the profound impact of derivatization.[3][4] The primary amine of our target is replaced by a secondary amide in Granisetron. Consequently, the two N-H stretching peaks are replaced by a single, often broader, amide N-H stretch, and a very strong amide I (C=O stretch) band appears around 1650 cm⁻¹. While both molecules share the bicyclic framework, the spectrum of Granisetron is dominated by the amide and indazole ring vibrations.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the accurate and reproducible characterization of amine-containing compounds like 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, the following protocol is recommended. This protocol is designed as a self-validating system, where each step contributes to the integrity of the final spectrum.
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- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Piperidine, 1-methyl- [webbook.nist.gov]
- 7. N-Methylpiperidine(626-67-5) IR Spectrum [chemicalbook.com]
- 8. Cyclohexylamine [webbook.nist.gov]
- 9. Piperidine, 1-methyl- [webbook.nist.gov]
A Comparative Benchmark of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane and Other Bicyclic Amines for Drug Discovery
In the landscape of modern medicinal chemistry, the deliberate selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available structural motifs, bicyclic amines have garnered significant attention due to their inherent conformational rigidity, a feature that can confer enhanced binding affinity and selectivity for biological targets.[1][2] This guide provides a detailed comparative analysis of endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane, a prominent granatane alkaloid derivative, against two other widely employed bicyclic amines: quinuclidine and tropine.
This document will delve into the key physicochemical properties, structural nuances, and synthetic accessibility of these scaffolds, supported by experimental data and established protocols, to empower researchers in making informed decisions for their drug design endeavors.
Comparative Analysis of Physicochemical Properties
The fundamental properties of basicity (pKa) and lipophilicity (logP) are paramount in determining the pharmacokinetic and pharmacodynamic behavior of a molecule. These parameters govern absorption, distribution, metabolism, excretion (ADME), and target engagement.
Basicity (pKa): A Measure of Proton Affinity
The basicity of an amine, quantified by its pKa value, is a crucial determinant of its ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and ability to form ionic interactions with biological targets. A higher pKa value indicates a stronger base.
| Compound | Bicyclic Scaffold | Predicted/Experimental pKa | Source |
| endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane | 9-Azabicyclo[3.3.1]nonane | 11.09 (Predicted) | [3] |
| Quinuclidine | 1-Azabicyclo[2.2.2]octane | ~11.0 | [4] |
| Tropine | 8-Azabicyclo[3.2.1]octane | 9.7 (Predicted, Strongest Basic) | [5] |
Insights: endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane and quinuclidine exhibit comparably strong basicity, suggesting they will be predominantly protonated at physiological pH. This can be advantageous for forming strong ionic bonds with acidic residues in a target protein. Tropine, while still basic, has a lower pKa, which might offer a more balanced profile for membrane permeability.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard and highly accurate method for the experimental determination of the pKa of an amine.[6][7]
Principle: The pKa is determined by monitoring the pH of a solution of the amine as it is titrated with a strong acid. The pKa corresponds to the pH at which half of the amine molecules are protonated (the half-equivalence point).
Materials:
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
Amine sample of known concentration (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Sample Preparation: Prepare a solution of the amine of known concentration in deionized water.
-
Titration Setup: Place the amine solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized HCl solution in small, precise increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Gauging Hydrophobicity
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter for predicting a drug's ability to cross cell membranes and its distribution in the body.
| Compound | Bicyclic Scaffold | Predicted/Experimental logP | Source |
| endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane | 9-Azabicyclo[3.3.1]nonane | 0.9 (Computed) | [8] |
| Quinuclidine | 1-Azabicyclo[2.2.2]octane | Not found | |
| Tropine | 8-Azabicyclo[3.2.1]octane | 0.034 - 0.86 (Predicted) | [5][9] |
Insights: The predicted logP value for endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane suggests a moderate level of lipophilicity. Tropine's predicted logP range also falls within a desirable space for many drug targets. A balanced logP is often sought to ensure adequate aqueous solubility for formulation while maintaining sufficient lipophilicity for membrane permeation.
Experimental Protocol: Determination of logP by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the logP of a compound.[1][10][11]
Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
The compound to be tested
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and allowing the layers to separate.
-
Partitioning: Add a known amount of the compound to a centrifuge tube containing a known volume of the pre-saturated n-octanol and water.
-
Equilibration: Cap the tube and shake it for a sufficient time to allow for equilibrium to be reached (this can range from minutes to hours).
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Experimental workflow for logP determination.
Structural Rigidity and Conformational Analysis
The rigid nature of bicyclic amines is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[1]
Caption: Structures of the compared bicyclic amines.
-
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane: This scaffold, also known as a granatane derivative, possesses a [3.3.1] bicyclic system. This structure is known to exist predominantly in a chair-chair conformation, although boat-chair conformations are also possible depending on the substitution pattern.[12] This conformational flexibility, while still constrained, can be exploited in drug design.
-
Quinuclidine: The [2.2.2] bicyclic system of quinuclidine imparts a high degree of rigidity, with a cage-like structure.[4] This rigidity can be highly beneficial for locking in a specific pharmacophore conformation.
-
Tropine: As an 8-azabicyclo[3.2.1]octane derivative, tropine has a well-defined and rigid structure. The pyrrolidine ring is in an envelope conformation, and the piperidine ring is in a chair conformation. This defined geometry has been extensively utilized in the development of a wide range of therapeutics.[2]
Applications in Medicinal Chemistry and Synthesis
The choice between these scaffolds often depends on the specific therapeutic target and the desired pharmacological outcome.
-
endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane: This scaffold is a key component of Granisetron , a potent and selective 5-HT3 receptor antagonist used to prevent nausea and vomiting.[13] The primary amine provides a versatile handle for derivatization to explore structure-activity relationships.[3] Its derivatives have also been investigated as sigma receptor ligands.[14]
-
Quinuclidine: The quinuclidine core is found in the antimalarial drug quinine and is a key pharmacophore in many synthetic drugs.[4] Its derivatives have been developed as antagonists for muscarinic acetylcholine receptors.[2]
-
Tropine: The tropane skeleton is the core of numerous alkaloids with potent biological activities, including atropine (an anticholinergic) and cocaine (a dopamine transporter inhibitor).[2] The scaffold has been extensively modified to create a vast library of compounds targeting various receptors.
Synthesis Overview of endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
A common synthetic route to endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane involves the reductive amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. A specific example from the literature involves the hydrogenation of the corresponding oxime.[13]
Conclusion
The selection of a bicyclic amine scaffold is a strategic decision in drug discovery. endo-3-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane offers a balance of structural rigidity and synthetic tractability, with a strong basicity comparable to quinuclidine. Its proven success in the development of Granisetron highlights its potential as a valuable scaffold. Quinuclidine provides a more rigid framework, which can be advantageous for achieving high target affinity and selectivity. Tropine, with its extensive history in natural products and medicinal chemistry, offers a well-understood and versatile platform. The choice among these and other bicyclic amines will ultimately be guided by the specific requirements of the drug design project, including the desired physicochemical properties and the nature of the biological target.
References
- Quinuclidine - Grokipedia. (n.d.).
- azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design - Benchchem. (n.d.).
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem. (n.d.).
- Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as - DOI. (n.d.).
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (n.d.).
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20).
- Tropine. (n.d.).
- Tropine 120-29-6 wiki - Guidechem. (n.d.).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - European Patent Office - EP 0748321 B1. (1999, June 9).
- (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (2024, August).
- Tropine CAS#: 120-29-6 - ChemicalBook. (n.d.).
- Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed. (n.d.).
- Showing Compound tropine (FDB031230) - FooDB. (2015, May 7).
- Endo-3-amino-9-methyl-9-azabicyclo(3,3,1)nonane Request for Quotation - ChemBK. (2024, April 9).
- Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs | Request PDF. (n.d.).
- 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine - PubChem - NIH. (n.d.).
- Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands - ResearchGate. (n.d.).
- azabicyclo[3.2.1]oct-3-ene and Other Bicyclic Amines in Drug Design - Benchchem. (n.d.).
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- 2. benchchem.com [benchchem.com]
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- 5. Showing Compound tropine (FDB031230) - FooDB [foodb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tropine CAS#: 120-29-6 [m.chemicalbook.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide you with field-proven, mechanistic safety protocols for handling 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane (CAS: 76272-56-5). Also known as Granisetron impurity E or endo-3-amine-9-methyl-9-azabicyclo[3.3.1]nonane, this compound requires stringent handling procedures due to its basic amine structure and physical state.
This guide moves beyond basic safety data sheets to explain the causality behind our safety recommendations, ensuring your laboratory workflows are both scientifically rigorous and intrinsically safe.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the physicochemical nature of the substance. 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane presents as a pale yellow oil[1]. Because it is a bicyclic aliphatic amine, the unshared electron pair on the nitrogen makes it highly nucleophilic and basic. This inherent basicity is the root cause of its primary hazards: it readily disrupts the lipid bilayers of human tissue, leading to severe irritation and sensitization.
Table 1: Quantitative Data & Hazard Causality Summary
| Property / Hazard | Value / Classification | Causality & Operational Impact |
| CAS Number | 76272-56-5 | Unique identifier for precise safety and inventory tracking. |
| Physical State | Pale yellow oil / liquid | Prone to surface adhesion; requires positive displacement or glass syringes to prevent volumetric errors and plasticizer leaching. |
| Storage Conditions | 2-8°C, inert atmosphere, dark | The amine is susceptible to oxidative and photochemical degradation. Requires Argon/N2 purging to maintain 98%+ purity[1]. |
| Acute Toxicity | H302: Harmful if swallowed | Mandates strict laboratory hygiene (no eating/drinking) and thorough decontamination post-handling[2]. |
| Skin/Eye Irritation | H315, H319 | Basic amine structure attacks cellular membranes; mandates chemical splash goggles and specialized nitrile barriers[3]. |
| Skin Sensitization | H317: May cause allergic reaction | Repeated dermal exposure triggers an immune-mediated response; requires immediate doffing of contaminated PPE[4]. |
| Respiratory Irritation | H335: May cause respiratory irritation | Volatile amine vapors necessitate handling exclusively within a certified chemical fume hood[3]. |
Tiered Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not about compliance; it is about chemical compatibility. Because this compound is a lipophilic oil, it can easily permeate standard porous materials.
-
Hand Protection (Double-Gloving): Use heavy-duty Nitrile gloves (minimum 5 mil thickness). Causality: Amines are known to rapidly degrade natural rubber latex. Nitrile provides a superior cross-linked barrier against aliphatic oils. Double-gloving ensures that if the outer glove is breached by the oil, the inner glove maintains the barrier while you doff the outer layer.
-
Eye Protection: Wear Chemical Splash Goggles (ANSI Z87.1+). Causality: Standard safety glasses with side shields do not form a seal against the face. Given the H319 (serious eye irritation) classification[3], a full seal is required to prevent aerosolized oil or vapor from contacting the ocular mucosa.
-
Body Protection: A Poly-coated Tyvek lab coat or a tightly woven, heavyweight cotton lab coat. Causality: Poly-coated materials prevent the oil from wicking through the fabric onto your skin, mitigating the H317 sensitization risk[4].
-
Respiratory Protection: Handling must occur inside a chemical fume hood. If a hood is unavailable (e.g., during a large spill), an elastomeric half-mask respirator equipped with ABEK cartridges (specifically the 'K' rating for ammonia and basic amines) is mandatory to protect against H335 respiratory irritation[3].
Operational Workflow: Dispensing & Handling
The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
Operational workflow for dispensing 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane.
Step-by-Step Dispensing Methodology
Step 1: Environmental Validation
-
Action: Turn on the fume hood and check the digital monitor. Alternatively, tape a Kimwipe to the sash to visually confirm inward airflow.
-
Validation Check: Airflow must register ≥100 feet per minute (fpm). If the flow is insufficient, abort the procedure.
Step 2: PPE Integrity Check
-
Action: Don inner and outer nitrile gloves. Roll the cuff of the outer glove to trap air and squeeze to inflate the fingers.
-
Validation Check: If the glove holds pressure without deflating, it is free of pinholes and safe for use.
Step 3: Inert Atmosphere Setup
-
Action: Retrieve the vial from 2-8°C storage[1]. Connect the vial to an Argon or Nitrogen line using a Schlenk line or a balloon needle. Gently purge the headspace for 30 seconds.
-
Validation Check: Visually inspect the liquid. It should be a clear, pale yellow oil. Significant darkening indicates oxygen ingress and oxidative degradation.
Step 4: Volumetric Dispensing
-
Action: Use a gas-tight glass syringe to withdraw the oil. Avoid standard plastic pipette tips, as the lipophilic oil will adhere to the plastic, causing inaccurate dosing.
-
Validation Check: Invert the syringe and tap it to ensure no air bubbles are trapped in the viscous oil, which would compromise volumetric accuracy.
Step 5: Decontamination
-
Action: Wipe down the exterior of the syringe and the work surface with a 1% citric acid solution, followed by a damp water wipe.
-
Validation Check: The acidic wipe protonates the basic amine, converting it into a water-soluble, non-volatile salt. The absence of a fishy/amine odor confirms successful decontamination.
Spill Response & Chemical Disposal Plan
In the event of a spill, rapid containment and chemical neutralization are critical to prevent respiratory exposure and surface contamination.
Step-by-step spill response and chemical disposal pathway for amine waste.
Step-by-Step Spill & Disposal Methodology
Step 1: Assessment & Evacuation
-
Action: Identify the spill volume and location.
-
Validation Check: If the spill is >50 mL or occurs outside the fume hood, immediately evacuate the laboratory, close the doors, and contact Environmental Health and Safety (EHS). If <50 mL and inside the hood, proceed to Step 2.
Step 2: Containment
-
Action: Surround and cover the spilled oil with an inert absorbent such as vermiculite or dry sand. Do not use combustible materials like sawdust.
-
Validation Check: The liquid should be completely absorbed into the matrix, leaving no visible pooling oil on the hood surface.
Step 3: Neutralization & Collection
-
Action: Sweep the absorbed material into a hazardous waste bag using a disposable plastic scraper. Spray the contaminated surface with dilute acetic or citric acid to neutralize residual free-base amines.
-
Validation Check: Wipe the area with a pH strip moistened with water. A neutral pH (~7) confirms complete removal of the basic amine.
Step 4: Waste Segregation & Disposal
-
Action: Label the collection bag clearly as "Solid Hazardous Waste - Basic Amine (CAS 76272-56-5)". Dispose of contents/container in accordance with local/regional/national/international regulations[2].
-
Validation Check: Ensure the waste container is chemically compatible (e.g., High-Density Polyethylene - HDPE) and tightly sealed to prevent vapor escape prior to EHS pickup for approved incineration.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
